Menthofuran-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
6-methyl-3-(113C)methyl-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/i2+1,6+1 |
InChI Key |
YGWKXXYGDYYFJU-PYASWXJZSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)O[13CH]=C2[13CH3] |
Canonical SMILES |
CC1CCC2=C(C1)OC=C2C |
Origin of Product |
United States |
Foundational & Exploratory
Menthofuran-13C2: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic pathways of Menthofuran-13C2. This isotopically labeled compound serves as a critical tool in metabolism, pharmacokinetic, and toxicology studies of its parent compound, menthofuran, a naturally occurring monoterpene with known hepatotoxicity.
Core Chemical Properties
This compound is a stable isotope-labeled version of menthofuran, where two carbon atoms in the molecule have been replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass signature, allowing for its precise quantification and differentiation from endogenous menthofuran in biological matrices.
| Property | Value | Source(s) |
| Molecular Formula | C₈¹³C₂H₁₄O | [1] |
| Molecular Weight | 152.20 g/mol | [1] |
| Parent Compound CAS Number | 494-90-6 | [1] |
| Appearance | Typically a liquid | [2][3] |
| Storage | Recommended storage at -20°C |
Note: Specific details regarding isotopic purity and enrichment should be obtained from the certificate of analysis provided by the supplier.
Physicochemical Properties of Unlabeled Menthofuran
The physical and chemical characteristics of the unlabeled parent compound, menthofuran, provide a foundational understanding for working with its isotopically labeled counterpart.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | |
| Molar Mass | 150.22 g/mol | |
| Boiling Point | 204-206 °C | |
| Flash Point | 75.56 °C | |
| Specific Gravity | 0.960 to 0.970 @ 25°C | |
| Refractive Index | 1.4810 to 1.4860 @ 20°C |
Metabolic Activation and Toxicity
Menthofuran is the primary toxic metabolite of pulegone, a major constituent of pennyroyal oil. Its toxicity, particularly hepatotoxicity, is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.
The metabolic pathway involves the oxidation of the furan ring to form reactive intermediates, including a highly reactive γ-ketoenal. This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins, leading to cellular damage and toxicity. The use of this compound allows researchers to trace the metabolic fate of menthofuran and identify the specific proteins and cellular components that are targeted by its reactive metabolites.
The primary human liver cytochrome P450 enzymes involved in the metabolism of menthofuran are CYP2E1, CYP1A2, and CYP2C19, with a contribution from CYP2A6.
Metabolic activation of menthofuran by cytochrome P450 enzymes.
Experimental Protocols: Application of this compound
This compound is an invaluable tool for quantitative analysis in various experimental settings, primarily serving as an internal standard in mass spectrometry-based assays.
Protocol: Quantification of Menthofuran in Biological Samples using this compound as an Internal Standard
This protocol outlines a general workflow for the use of this compound as an internal standard for the quantification of menthofuran in biological samples (e.g., plasma, liver microsomes) by liquid chromatography-mass spectrometry (LC-MS).
Workflow for Menthofuran quantification using this compound.
Methodology Details:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Prepare a series of calibration standards containing known concentrations of unlabeled menthofuran and a fixed concentration of this compound.
-
For experimental samples, add a known amount of the this compound stock solution to each sample prior to extraction.
-
-
Extraction:
-
Employ a validated liquid-liquid extraction (e.g., with ethyl acetate or hexane) or solid-phase extraction protocol to isolate menthofuran and this compound from the biological matrix.
-
-
LC-MS/MS Analysis:
-
Utilize a suitable C18 reversed-phase column for chromatographic separation.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ion transitions for both unlabeled menthofuran and this compound. The +2 Da mass difference allows for their distinct detection.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (menthofuran) and the internal standard (this compound).
-
Calculate the ratio of the peak area of menthofuran to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of menthofuran in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Tracing Metabolic Fates
The stable isotope label in this compound allows for the unequivocal tracing of its metabolic fate in complex biological systems. By tracking the incorporation of the 13C atoms into various metabolites, researchers can elucidate the complete metabolic pathway and identify novel or unexpected biotransformation products.
Using this compound to trace metabolic pathways.
This approach is particularly powerful when combined with high-resolution mass spectrometry, which can accurately determine the mass of the labeled metabolites and aid in their structural elucidation.
Conclusion
This compound is an essential tool for researchers investigating the metabolism, pharmacokinetics, and toxicology of menthofuran. Its use as an internal standard ensures accurate quantification, while its stable isotope label provides a powerful means to trace metabolic pathways and identify reactive intermediates. The methodologies and information presented in this guide are intended to support the design and execution of robust and informative studies in drug development and toxicology research.
References
An In-depth Technical Guide on the Structure and Synthesis of Menthofuran-13C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthofuran, a monoterpene found in certain essential oils, is of significant interest to the scientific community due to its biological activities, including its role as a metabolite of pulegone and its impact on plant biosynthesis. The isotopically labeled analogue, Menthofuran-13C2, serves as a valuable tool in metabolic studies, quantification, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the structure and synthesis of this compound, including detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. Additionally, a signaling pathway involving menthofuran is described and visualized. Due to the limited availability of specific data for this compound, this guide presents a proposed structure and a plausible synthetic route based on established chemical principles and biosynthetic pathways.
Structure of Menthofuran and Proposed Structure of this compound
Menthofuran is a bicyclic monoterpenoid.[1][2][3] Its chemical structure consists of a furan ring fused to a cyclohexane ring, with methyl groups at positions 3 and 6.[4] The IUPAC name for Menthofuran is 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran.[5]
While a commercial source lists a "this compound", specific documentation detailing the exact positions of the two 13C atoms is not publicly available. Based on common biosynthetic pathways of terpenes, which utilize acetyl-CoA and its metabolites as building blocks, a plausible structure for this compound would involve labeling of the carbon atoms derived from the same precursor molecule. A chemically logical and synthetically accessible proposed structure for this compound places the two 13C atoms on the methyl group at position 3 and the adjacent furan ring carbon (C3). This labeling pattern can be achieved through a synthetic route employing a 13C-labeled precursor.
Table 1: Physicochemical Properties of Menthofuran
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| CAS Number | 494-90-6 | |
| Appearance | Colorless to yellowish liquid | - |
| Boiling Point | 196 °C | - |
| Density | 0.966 g/cm³ | - |
| Solubility | Insoluble in water, soluble in organic solvents | - |
Synthesis of Menthofuran and Proposed Synthesis of this compound
The synthesis of Menthofuran has been reported through various methods. A common approach involves the cyclization of a 1,4-dicarbonyl compound. A well-established synthetic route starts from isopulegol, which is a readily available monoterpene.
Chemical Synthesis of Unlabeled Menthofuran
A common laboratory synthesis of menthofuran proceeds via the following steps:
-
Epoxidation of Isopulegol: Isopulegol is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), to form isopulegol epoxide.
-
Oxidation of Isopulegol Epoxide: The resulting epoxide is then oxidized to the corresponding ketone, isopulegone epoxide, using an oxidizing agent like pyridinium chlorochromate (PCC).
-
Acid-Catalyzed Cyclization: Finally, treatment of isopulegone epoxide with an acid catalyst, such as p-toluenesulfonic acid (p-TSA), induces a cyclization and dehydration cascade to yield menthofuran.
Proposed Synthesis of this compound
To synthesize the proposed this compound structure, a 13C-labeled precursor can be introduced early in the synthesis. A plausible route would involve the use of [1,2-13C2]-acetyl chloride in a reaction to form a labeled β-keto ester, which can then be converted to a labeled 1,4-dicarbonyl compound, a key precursor for the furan ring system.
Proposed Experimental Protocol:
-
Synthesis of 1,3-diketone precursor: A Claisen condensation reaction between a suitable ketone and [1,2-13C2]-ethyl acetate would yield a 13C2-labeled 1,3-diketone.
-
Alkylation: The labeled 1,3-diketone can then be alkylated with a suitable electrophile to introduce the remaining carbon framework of the menthofuran precursor.
-
Paal-Knorr Furan Synthesis: The resulting 1,4-dicarbonyl compound is then subjected to acid-catalyzed cyclization and dehydration to form this compound.
Table 2: Summary of a Generic Paal-Knorr Furan Synthesis
| Step | Reagents and Conditions | Purpose | Expected Yield |
| 1 | 1,4-dicarbonyl compound, p-toluenesulfonic acid (cat.), Toluene, reflux | Acid-catalyzed cyclization and dehydration | 70-90% |
| 2 | Work-up with NaHCO₃ (aq.), extraction with diethyl ether | Neutralization and product isolation | - |
| 3 | Purification by column chromatography (silica gel) | Isolation of pure menthofuran | - |
Biosynthesis of Menthofuran
In peppermint (Mentha x piperita), menthofuran is biosynthesized from the monoterpene pulegone. This conversion is catalyzed by the enzyme menthofuran synthase, a cytochrome P450 monooxygenase. Studies have utilized isotopically labeled pulegone to investigate this biosynthetic pathway. This suggests that a potential route for the production of this compound could be through feeding a peppermint plant culture with a custom-synthesized 13C2-labeled pulegone precursor.
Signaling Pathway of Menthofuran in Peppermint
Recent research has revealed that menthofuran is not just a metabolic endpoint but also a signaling molecule in peppermint. It acts to down-regulate the expression of the pulegone reductase (PR) gene. Pulegone reductase is a key enzyme that converts pulegone to menthone, a precursor to menthol. By inhibiting the expression of PR, menthofuran effectively diverts the metabolic flux away from menthol production and towards its own synthesis, in a form of feedback regulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Human Metabolome Database: Showing metabocard for (R)-Menthofuran (HMDB0036089) [hmdb.ca]
- 3. Showing Compound (R)-Menthofuran (FDB014927) - FooDB [foodb.ca]
- 4. Menthofuran | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Menthofuran - Wikipedia [en.wikipedia.org]
Menthofuran-13C2 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran-13C2 is a stable isotope-labeled derivative of menthofuran, a naturally occurring monoterpene found in various essential oils, most notably from plants of the Mentha genus, such as peppermint (Mentha piperita)[1][2][3]. While research specifically detailing the experimental use of this compound is not extensively published, its application in a research setting is predicated on the well-established principles of stable isotope labeling. This guide outlines the principal applications of this compound in research, focusing on its role as an internal standard for quantitative analysis and as a tracer in metabolic studies. The methodologies and data presented are based on established practices for analogous stable isotope-labeled compounds used in menthofuran and pulegone research.
Stable heavy isotopes of elements like carbon are frequently incorporated into drug molecules and other organic compounds to serve as tracers for quantification throughout the drug development process[4].
Core Applications of this compound
The primary research applications for this compound fall into two main categories:
-
Internal Standard for Quantitative Analysis: this compound is an ideal internal standard for the accurate and precise quantification of unlabeled menthofuran in complex matrices using isotope dilution mass spectrometry (IDMS).
-
Tracer for Metabolic Studies: It can be used to trace the metabolic fate of menthofuran in biological systems, helping to elucidate metabolic pathways and identify novel metabolites.
This compound as an Internal Standard for Quantitative Analysis
In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision. This compound, being chemically identical to the native analyte, co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, it is distinguishable by its higher mass due to the two 13C atoms.
Experimental Workflow: Quantification of Menthofuran in Peppermint Oil using GC-MS and this compound
The following diagram illustrates a typical workflow for the quantification of menthofuran in a peppermint oil sample.
References
- 1. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. The occurrence of menthofuran in oil of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Menthofuran-13C2 Stable Isotope Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Menthofuran-13C2 stable isotope labeling in metabolic research and drug development. Menthofuran, a monoterpene found in certain essential oils, is a known hepatotoxin due to its bioactivation by cytochrome P450 (CYP) enzymes into reactive metabolites. The use of 13C-labeled menthofuran is a powerful technique to trace the metabolic fate of the molecule, identify and quantify metabolites, and characterize the formation of protein adducts that are implicated in its toxicity. This guide details the metabolic pathways of menthofuran, provides protocols for in vitro and in vivo studies, summarizes key quantitative data, and offers visualizations to facilitate a deeper understanding of its metabolic activation.
Introduction: The Significance of Menthofuran and Stable Isotope Labeling
Menthofuran is a naturally occurring organic compound found in plants such as pennyroyal (Mentha pulegium)[1]. It is a known hepatotoxin, and its toxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes in the liver[2][3][4]. This bioactivation leads to the formation of highly reactive electrophilic intermediates, a γ-ketoenal and epoxides, which can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and toxicity[5].
Stable isotope labeling (SIL) is a powerful tool in drug metabolism and toxicology studies. By replacing one or more atoms in a molecule with their stable, heavier isotopes (e.g., 13C, 15N, 2H), researchers can track the molecule and its metabolites through complex biological systems with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This compound, with two carbon atoms of its core structure replaced by 13C, allows for the unambiguous identification and quantification of its metabolites and their downstream products, such as protein adducts, distinguishing them from endogenous molecules.
Clarification: Menthofuran vs. Menthol
It is critical to distinguish menthofuran from menthol. While both are monoterpenoids found in mint plants, they have distinct chemical structures and biological properties. Menthofuran is a bicyclic compound containing a furan ring, which is central to its toxic properties. Menthol, in contrast, is a monocyclic saturated alcohol and is widely used for its cooling and analgesic effects. The erroneous description of this compound as a labeled form of menthol in some commercial listings should be disregarded.
Menthofuran Bioactivation and Signaling Pathways
The hepatotoxicity of menthofuran is a direct consequence of its P450-mediated bioactivation. The primary pathway involves the oxidation of the furan ring, leading to the formation of reactive intermediates.
Cytochrome P450-Mediated Oxidation
Several human liver CYP enzymes are involved in the metabolism of menthofuran, with CYP2E1, CYP1A2, and CYP2C19 being the most prominent. These enzymes catalyze the epoxidation of the furan ring or its oxidative cleavage.
Formation of Reactive Metabolites
The enzymatic oxidation of menthofuran leads to two primary reactive metabolites:
-
Menthofuran Epoxide: An unstable intermediate that can rearrange or react with cellular nucleophiles.
-
γ-Ketoenal (a cis-enedione): Formed through the oxidative cleavage of the furan ring, this is a major electrophilic metabolite that readily reacts with proteins.
These reactive metabolites can also be further metabolized to less toxic products, such as mintlactones and hydroxymintlactones.
Signaling Pathway Diagram
The following diagram illustrates the bioactivation pathway of menthofuran, highlighting the role of CYP enzymes and the formation of reactive metabolites.
Caption: Menthofuran bioactivation pathway leading to hepatotoxicity.
Experimental Protocols
The following protocols are generalized methodologies for studying the metabolism and toxicity of menthofuran using this compound. These should be adapted and optimized for specific experimental conditions.
Synthesis of this compound
In Vitro Metabolism Studies with Human Liver Microsomes
This protocol outlines a typical experiment to investigate the metabolism of this compound in a controlled in vitro system.
Materials:
-
This compound (in a suitable solvent like acetonitrile or DMSO)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
Procedure:
-
Prepare a master mix of HLMs and the NADPH regenerating system in potassium phosphate buffer on ice.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the master mix. The final concentration of the substrate should be chosen based on the experimental goals (e.g., at or below the Km for kinetic studies).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
In Vivo Studies in a Rodent Model
This protocol describes a general procedure for an in vivo study to assess the metabolism and disposition of this compound in rats.
Materials:
-
This compound formulated in a suitable vehicle for administration (e.g., corn oil).
-
Sprague-Dawley rats (or other appropriate rodent model).
-
Metabolic cages for urine and feces collection.
-
Materials for blood collection (e.g., EDTA tubes).
-
Materials for tissue harvesting and homogenization.
Procedure:
-
Acclimate the rats to the metabolic cages for at least 24 hours before dosing.
-
Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture at termination) at various time points.
-
At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney).
-
Process the collected samples:
-
Urine: Centrifuge to remove debris and store at -80°C.
-
Plasma: Separate from blood by centrifugation and store at -80°C.
-
Tissues: Homogenize in an appropriate buffer.
-
-
Prepare the samples for LC-MS/MS analysis by protein precipitation (for plasma and tissue homogenates) or direct injection/dilution (for urine).
Analytical Methods: LC-MS/MS for Metabolite and Adduct Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of this compound and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).
General LC-MS/MS Method:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. The MRM transitions will be specific for the parent this compound and its expected metabolites, taking into account the +2 Da mass shift due to the 13C labeling. For metabolite identification, a high-resolution mass spectrometer is preferred to obtain accurate mass measurements.
-
Protein Adduct Analysis: For the analysis of protein adducts, the protein of interest is typically isolated, digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The 13C2-label will be present on the adducted peptide, resulting in a characteristic mass shift and allowing for its identification.
Quantitative Data
The following tables summarize key quantitative data related to menthofuran metabolism. While these data were generated using unlabeled menthofuran, they provide a crucial baseline for designing and interpreting studies with this compound. The use of the labeled compound would allow for more precise quantification of the contribution of menthofuran's carbon skeleton to various metabolic pools and adducts.
Table 1: Enzyme Kinetics of Menthofuran Oxidation by Human CYP Isozymes
| CYP Isozyme | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP2E1 | 33 | 0.43 | |
| CYP1A2 | 57 | 0.29 | |
| CYP2C19 | 62 | 0.26 |
Table 2: In Vivo Protein Adduct Formation and Consequent Enzyme Inhibition
| Target Protein | Enzyme Activity Reduction (%) | Reference |
| Mitochondrial Aldehyde Dehydrogenase (ALDH2) | 88 | |
| Mitochondrial ATP Synthase Complex V | 34 |
Visualization of Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a this compound metabolism study and the logical relationship for identifying protein adducts.
Caption: A generalized workflow for a this compound metabolism study.
Caption: Logical workflow for the identification of protein adducts using this compound.
Conclusion
The use of this compound stable isotope labeling provides an invaluable tool for researchers in drug metabolism and toxicology. It enables the precise tracing of the metabolic fate of menthofuran, the unambiguous identification and quantification of its metabolites, and the characterization of protein adducts that are central to its hepatotoxicity. While the synthesis of this compound presents a challenge, the experimental and analytical protocols outlined in this guide provide a solid framework for its application. The quantitative data from studies with unlabeled menthofuran serve as a critical reference point for future investigations with the 13C-labeled compound, which are expected to yield a more detailed and quantitative understanding of its bioactivation and toxicity mechanisms. This knowledge is essential for risk assessment and the development of safer pharmaceuticals and consumer products.
References
Physical and chemical properties of Menthofuran-13C2
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical properties, metabolic pathways, and analytical methodologies for Menthofuran-13C2. This isotopically labeled analog of menthofuran serves as a critical tool in metabolism, pharmacokinetic, and toxicology studies.
Menthofuran, a monoterpene found in certain mint species, is a significant metabolite of (R)-(+)-pulegone.[1][2] Its 13C-labeled counterpart, this compound, is an invaluable stable isotope-labeled internal standard for quantitative analysis in complex biological matrices. This guide synthesizes the available technical data on this compound, offering a centralized resource for its application in scientific research.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of Menthofuran and its 13C2 isotopologue are summarized below. These properties are essential for designing and interpreting experimental studies.
| Property | Value (Menthofuran) | Value (this compound) | Source(s) |
| Molecular Formula | C₁₀H₁₄O | C₈¹³C₂H₁₄O | [3][4] |
| Molecular Weight | 150.22 g/mol | 152.20 g/mol | [3] |
| CAS Number | 494-90-6 | N/A | |
| Appearance | Clear, light yellow to bluish liquid | Liquid | |
| Boiling Point | 208 °C | Not available | |
| Flash Point | 75.56 °C | Not available | |
| Solubility | Soluble in organic solvents like ethanol and ethyl acetate; limited solubility in water. | Soluble in n-Pentane. |
Metabolic Fate of Menthofuran: A Complex Pathway
Menthofuran is primarily known as a hepatotoxic metabolite of pulegone, a major component of pennyroyal oil. Its toxicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway of menthofuran is intricate, involving multiple enzymatic steps that lead to the formation of various downstream metabolites. Understanding this pathway is crucial for toxicological assessments and for developing strategies to mitigate its adverse effects.
The metabolism of pulegone to menthofuran is catalyzed by several CYP enzymes, including CYP1A2, CYP2C19, and CYP2E1. Menthofuran itself is further metabolized by these and other CYPs, such as CYP2A6. Key metabolic transformations include the formation of a furan epoxide, which can then be converted to mintlactone and isomintlactone via a 2-hydroxymenthofuran intermediate. Further oxidation can lead to the formation of a reactive γ-ketoenal, which is considered a major contributor to the hepatotoxicity of menthofuran. Other metabolic routes include the formation of sulfonic acid conjugates and various hydroxylated and glucuronidated products.
Experimental Protocols
Detailed experimental procedures are fundamental for the reliable synthesis and analysis of this compound. The following sections outline generalized protocols based on established methodologies for menthofuran.
Synthesis of Menthofuran
A common synthetic route to menthofuran involves the cyclization of an appropriate precursor. One documented method utilizes the reaction of 5-methylcyclohexane-1,3-dione with allenyldimethylsulfonium bromide. Another approach involves a multi-step synthesis starting from isopulegol, which includes epoxidation, oxidation, and subsequent cyclization and dehydration to yield menthofuran. The synthesis of this compound would necessitate the use of a 13C-labeled starting material in one of these synthetic schemes.
Analytical Methodology: GC-MS and NMR
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of this compound.
GC-MS Analysis: A typical GC-MS protocol for the analysis of menthofuran in a complex matrix, such as an essential oil, would involve the following:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
The identification of menthofuran is achieved by comparing its retention time and mass spectrum with that of a certified reference standard. For this compound, the mass spectrum will exhibit a molecular ion peak (M+) that is two mass units higher than that of unlabeled menthofuran.
NMR Spectroscopy: Proton (¹H) NMR spectroscopy is also a valuable tool for the structural characterization of menthofuran. Specific signals in the ¹H-NMR spectrum can be used as markers for its identification. For menthofuran, characteristic signals have been reported at approximately 2.6-2.7 ppm and 7 ppm. In the 13C-NMR spectrum of this compound, the signals corresponding to the 13C-labeled carbon atoms will be significantly enhanced.
References
- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-薄荷呋喃 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound - 上海赛可锐生物科技有限公司 [scrbio.com]
Menthofuran-13C2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Menthofuran-13C2, a labeled analog of the naturally occurring monoterpene menthofuran. This document is intended for researchers in drug metabolism, toxicology, and related fields, offering key data, experimental protocols, and an overview of its biological significance.
Core Data Summary
For ease of reference, the fundamental properties of this compound and its unlabeled counterpart are summarized below.
| Property | This compound | Menthofuran (unlabeled) |
| Molecular Formula | C₈¹³C₂H₁₄O[1] | C₁₀H₁₄O[2][3] |
| Molecular Weight | 152.20 g/mol [1][4] | 150.22 g/mol |
| CAS Number | 494-90-6 (unlabeled) | 494-90-6 |
| Synonyms | (6R)-4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, (R)-3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran |
Introduction to Menthofuran
Menthofuran is a monoterpene found in various mint species, notably pennyroyal (Mentha pulegium). It is a significant component of peppermint oil and is recognized for its distinct aroma. However, menthofuran is also a known hepatotoxin, and its metabolic activation to reactive intermediates is a key area of toxicological research. Menthofuran is biosynthesized from pulegone via the enzyme menthofuran synthase.
Metabolic Pathways and Toxicity
Menthofuran undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This metabolic process is crucial as it leads to the formation of toxic metabolites.
Bioactivation of Menthofuran
The hepatotoxicity of menthofuran is attributed to its bioactivation by CYP enzymes into reactive intermediates. The primary reactive metabolites identified are a γ-ketoenal and furan epoxides. These electrophilic species can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.
The metabolic activation and detoxification pathways of menthofuran are complex and involve several key steps. The following diagram illustrates the major pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of menthofuran metabolism and toxicity.
Menthofuran Metabolism in Rat Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of menthofuran using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
Menthofuran
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile
-
Internal standard (e.g., deuterated analog)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
-
Add menthofuran (typically at a concentration of 1 µM) to initiate the reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify menthofuran and its metabolites.
Assessment of Menthofuran Toxicity in Rat Liver Slices
This protocol outlines a method to evaluate the cytotoxicity of menthofuran using precision-cut rat liver slices.
Materials:
-
Freshly prepared rat liver slices
-
Williams' Medium E or other suitable culture medium
-
Menthofuran (dissolved in a suitable vehicle, e.g., DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Place rat liver slices in individual wells of a 24-well plate containing pre-warmed culture medium.
-
Expose the liver slices to various concentrations of menthofuran for a defined period (e.g., 24 hours).
-
At the end of the incubation, collect the culture medium to measure LDH release, an indicator of cell membrane damage.
-
Wash the liver slices with PBS and homogenize to determine intracellular LDH levels and protein content.
-
Calculate cytotoxicity as the percentage of LDH released into the medium compared to the total LDH (medium + intracellular).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Menthofuran
This protocol provides general guidelines for the analysis of menthofuran in biological samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Initial temperature of 60°C, ramp to 240°C at a rate of 3°C/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan or selected ion monitoring (SIM)
Sample Preparation:
-
Liquid-Liquid Extraction: Extract the sample with a suitable organic solvent (e.g., hexane, ethyl acetate).
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to isolate and concentrate menthofuran from the sample matrix.
The following diagram illustrates a typical experimental workflow for studying menthofuran metabolism and toxicity.
References
- 1. Metabolism and toxicity of menthofuran in rat liver slices and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102453009A - method for synthesizing menthofuran - Google Patents [patents.google.com]
- 3. US4240969A - Synthesis of menthofuran - Google Patents [patents.google.com]
- 4. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Acquisition and Application of Menthofuran-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Menthofuran-13C2, a stable isotope-labeled derivative of the monoterpene menthofuran, presents a valuable tool for advanced research in drug metabolism, toxicology, and pharmacokinetic studies. However, a direct off-the-shelf commercial source for this compound is not readily identifiable. This guide provides a comprehensive overview for researchers seeking to acquire and utilize this compound. It outlines the process of obtaining this compound through custom synthesis, details a plausible synthetic pathway, presents relevant technical data, and describes experimental protocols where this labeled compound can be effectively employed.
Commercial Unavailability and the Custom Synthesis Solution
Initial investigations into the commercial availability of this compound have revealed a significant challenge: the compound is not listed in the catalogs of major chemical suppliers as a stock item. One potential supplier, MedchemExpress, lists "this compound"; however, the product description repeatedly and explicitly states that it is "13C labeled Menthol (HY-N1369)." This discrepancy strongly indicates that the product is, in fact, labeled menthol and not menthofuran.
Given the lack of a reliable commercial source, researchers requiring this compound will need to pursue custom synthesis . Several contract research organizations (CROs) and specialized chemical synthesis companies offer services for the preparation of stable isotope-labeled compounds. These organizations possess the expertise and infrastructure to design and execute multi-step syntheses to produce high-purity this compound with the desired isotopic enrichment. When engaging a custom synthesis provider, it is crucial to specify the required isotopic purity, the precise positions of the 13C labels, and the desired quantity.
Proposed Synthetic Pathway for this compound
A plausible synthetic route to this compound can be envisioned by adapting established methods for the synthesis of unlabeled menthofuran, starting from a commercially available 13C-labeled precursor. A logical starting material would be a 13C-labeled pulegone derivative. The biosynthesis of menthofuran in plants proceeds from pulegone[1]. A chemical synthesis can follow a similar logic.
This proposed pathway begins with isotopically labeled isopulegol, which can be prepared from labeled citronellal. The synthesis proceeds through epoxidation, oxidation to the corresponding epoxide, and finally, acid-catalyzed cyclodehydration to yield the furan ring of this compound. This multi-step synthesis requires careful control of reaction conditions to maximize yield and purity[2].
Technical Data
The following tables summarize key quantitative data for unlabeled menthofuran, which can serve as a reference for the 13C-labeled analogue.
| Property | Value | Reference(s) |
| Chemical Formula | C10H14O | [1] |
| Molar Mass | 150.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 208 °C | [1] |
| Flash Point | 86 °C | |
| Density | ~0.965 g/mL at 25 °C | |
| Refractive Index | ~1.483 at 20 °C |
| Analytical Data | Description | Reference(s) |
| 1H-NMR Spectroscopy | Characteristic signals for the furan ring protons and the methyl groups can be used for structural confirmation and purity assessment. Key signals are observed around 2.6-2.7 ppm and 7 ppm. | |
| 13C-NMR Spectroscopy | Provides detailed information about the carbon skeleton. The use of 13C-labeled menthofuran would result in significantly enhanced signals for the labeled carbon atoms, facilitating structural elucidation and metabolic studies. | |
| Mass Spectrometry (GC-MS) | Electron impact (EI) mass spectrometry typically shows a molecular ion peak (M+) at m/z 150, along with characteristic fragmentation patterns. For this compound, the molecular ion peak would be shifted to m/z 152. |
Experimental Protocols and Applications
This compound is a powerful tool for tracing the metabolic fate of menthofuran in various biological systems. Its use in conjunction with mass spectrometry allows for the unambiguous identification and quantification of metabolites.
In Vitro Metabolism Studies Using Liver Microsomes
This protocol is designed to investigate the metabolism of this compound by liver enzymes.
Objective: To identify and quantify the metabolites of this compound formed by liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the this compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS or GC-MS to identify and quantify the parent compound and its 13C-labeled metabolites.
Cellular Toxicity Assays
This protocol can be adapted to assess the cytotoxicity of this compound and its metabolites.
Objective: To determine the cytotoxic effects of this compound on a specific cell line (e.g., HepG2).
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
MTT or other viability assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
Signaling and Metabolic Pathways
Menthofuran is known to be a metabolite of pulegone and is further metabolized by cytochrome P450 enzymes. Understanding this pathway is crucial for interpreting toxicological data.
The use of this compound in metabolic studies allows for precise tracing of its conversion to reactive metabolites and subsequent detoxification pathways, providing a clearer understanding of its role in pulegone-induced hepatotoxicity.
Conclusion
While the direct commercial availability of this compound is currently unconfirmed, its value as a research tool necessitates the exploration of custom synthesis options. This guide provides a foundational framework for researchers, outlining a plausible synthetic strategy, presenting key technical data, and detailing adaptable experimental protocols. By leveraging the power of stable isotope labeling, scientists and drug development professionals can gain deeper insights into the metabolism and toxicity of menthofuran, ultimately contributing to a more thorough understanding of xenobiotic biotransformation and its implications for human health.
References
Menthofuran-13C2 Biosynthesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Menthofuran, with a specific focus on the conceptual production of Menthofuran-13C2. This document details the enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for researchers in the fields of natural product chemistry, enzyme engineering, and drug development.
Introduction to Menthofuran Biosynthesis
Menthofuran is a monoterpene found in various species of the Mentha (mint) genus. Its biosynthesis is a branch of the well-characterized monoterpenoid pathway in peppermint (Mentha x piperita). The pathway originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of mint glandular trichomes.
The core of menthofuran biosynthesis involves the conversion of the key intermediate (+)-pulegone by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS). This pathway competes with the reductive pathway leading to the production of menthol, where (+)-pulegone is converted to (-)-menthone by (+)-pulegone reductase (PR).
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a conceptual pathway that relies on the introduction of a 13C-labeled precursor into the established monoterpene biosynthetic route of Mentha species. A plausible strategy involves feeding the plant tissue or enzyme preparations with a doubly 13C-labeled precursor that can be converted into (+)-pulegone.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound, starting from the MEP pathway and highlighting the key enzymatic transformations.
Caption: Figure 1: Biosynthetic pathway of (+)-Menthofuran from the MEP pathway precursors.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in the later stages of menthofuran biosynthesis.
Table 1: Enzyme Kinetic Parameters for (+)-Pulegone Reductase (PR) from Mentha piperita
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |
| (+)-Pulegone | 3.00 | 863.66 x 10-4 | 2.88 x 10-2 | [1][2] |
| (-)-Pulegone | 8.63 | - | - | [1][2] |
Table 2: Relative Monoterpene Composition in Wild-Type and Transgenic Mentha piperita
| Plant Line | Menthofuran (%) | Pulegone (%) | Menthone (%) | Menthol (%) | Reference |
| Wild-Type (WT) | 24 | 35 | - | - | [3] |
| MFS Antisense (LMF) | <1 | <10 | - | - |
Note: '-' indicates data not specified in the reference under the same conditions. Percentages are of the total essential oil composition under stress conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Proposed Protocol for In Vivo 13C Labeling of Menthofuran
This protocol is adapted from isotopic labeling studies on monoterpene biosynthesis in Mentha species.
Objective: To introduce a 13C label into menthofuran by feeding a labeled precursor to Mentha x piperita shoot tips.
Materials:
-
Mentha x piperita plants (high menthofuran-producing chemotype, if available).
-
[1,2-13C2]-Acetic acid (or another suitable 13C-labeled precursor that can enter the MEP pathway).
-
Feeding solution: Sterile water with 0.1% (v/v) Tween 20.
-
Solid Phase Microextraction (SPME) fibers (e.g., Polydimethylsiloxane).
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Precursor Solution Preparation: Prepare an aqueous solution of the 13C-labeled precursor in the feeding solution. The concentration will need to be optimized, but a starting point of 1-5 mM can be used.
-
Plant Material Preparation: Excise young shoot tips (apical bud and first two leaf pairs) from healthy Mentha x piperita plants.
-
Feeding: Place the cut ends of the shoot tips into the precursor solution. Keep the shoots in a controlled environment (e.g., growth chamber) with appropriate light and temperature for 24-72 hours. A control group should be fed with a solution lacking the labeled precursor.
-
Headspace SPME Sampling: After the feeding period, place the shoot tips in a sealed vial. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile monoterpenes.
-
GC-MS Analysis: Analyze the adsorbed compounds by GC-MS. The mass spectrometer will detect the mass shift in menthofuran and its biosynthetic intermediates due to the incorporation of 13C.
Caption: Figure 2: Experimental workflow for in vivo 13C labeling of menthofuran.
Protocol for Heterologous Expression and Assay of (+)-Menthofuran Synthase (MFS)
This protocol is based on the functional expression of cytochrome P450 enzymes in E. coli.
Objective: To express recombinant MFS and perform an in vitro enzyme assay to confirm its activity.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector containing the MFS cDNA.
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Microsome isolation buffer (if preparing microsomes).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
(+)-Pulegone substrate.
-
NADPH.
-
Cytochrome P450 reductase (if not co-expressed).
-
GC-MS system.
Procedure:
-
Transformation and Expression: Transform the E. coli expression strain with the MFS expression vector. Grow a culture to mid-log phase and induce protein expression with IPTG.
-
Cell Lysis and Microsome Preparation (Optional but recommended for P450s): Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and prepare microsomal fractions by ultracentrifugation.
-
Enzyme Assay:
-
Set up a reaction mixture containing the assay buffer, the enzyme preparation (microsomes or cell lysate), NADPH, and cytochrome P450 reductase (if needed).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the (+)-pulegone substrate.
-
Incubate for a defined time period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
-
Product Extraction and Analysis:
-
Extract the organic phase containing the menthofuran product.
-
Analyze the extract by GC-MS to identify and quantify the menthofuran produced.
-
Caption: Figure 3: Workflow for heterologous expression and in vitro assay of MFS.
Conclusion
The biosynthesis of menthofuran in Mentha species represents a key branch point in monoterpene metabolism. Understanding this pathway, particularly through the use of isotopic labeling, provides valuable insights into the regulation of essential oil composition. The protocols and data presented in this guide offer a framework for researchers to investigate the biosynthesis of this compound and to explore the enzymatic mechanisms involved. Such studies are crucial for the metabolic engineering of mint varieties with improved essential oil profiles and for the discovery of novel biocatalysts for applications in the pharmaceutical and flavor industries.
References
The Natural Occurrence of Menthofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthofuran, a monoterpenoid and a significant component of certain essential oils, is of considerable interest to researchers in phytochemistry, toxicology, and drug development. Its presence, particularly in plants of the Mentha genus, influences the quality and safety of essential oils. This technical guide provides an in-depth overview of the natural occurrence of menthofuran, its biosynthetic pathway, and detailed experimental protocols for its extraction and quantification.
Introduction
Menthofuran is a bicyclic monoterpenoid known for its characteristic minty and slightly musty aroma. It is a key constituent in the essential oils of several plant species, most notably pennyroyal (Mentha pulegium) and certain chemotypes of peppermint (Mentha × piperita)[1][2]. While it contributes to the aromatic profile of these oils, menthofuran is also recognized for its potential hepatotoxicity, making its detection and quantification crucial for the quality control of essential oils used in food, pharmaceuticals, and cosmetics[3]. This guide serves as a comprehensive resource for professionals requiring a deep understanding of menthofuran's natural presence and the methodologies to study it.
Natural Occurrence and Quantitative Data
Menthofuran is predominantly found in the Lamiaceae family, with the highest concentrations typically observed in the genus Mentha. The quantity of menthofuran in essential oils is highly variable and depends on the plant species, cultivar, environmental conditions, and harvesting time[4][5]. For instance, stress conditions such as altered light, temperature, and moisture can lead to an accumulation of menthofuran and its precursor, pulegone. The concentration of menthofuran also tends to increase as the plant matures, with higher levels often found in the flowers compared to the leaves.
Below is a summary of the quantitative occurrence of menthofuran in various Mentha species as reported in the literature.
| Plant Species | Plant Part | Menthofuran Content (%) | Reference(s) |
| Mentha piperita | Aerial Parts | 3.01 | |
| Mentha piperita | Flowers | ~4x higher than leaves | |
| Mentha pulegium | Leaves | 2.15 | |
| Mentha rotundifolia | Leaves | 4.2 |
Biosynthesis of Menthofuran
Menthofuran is biosynthesized from (+)-pulegone through the action of the enzyme (+)-menthofuran synthase (MFS). This enzyme is a cytochrome P450 monooxygenase that hydroxylates the C9 (syn-methyl group) of (+)-pulegone. This hydroxylation is followed by a spontaneous intramolecular cyclization to form a hemiketal, which then dehydrates to yield (+)-menthofuran. The regulation of MFS expression is a key factor in determining the final concentration of menthofuran in the essential oil.
Biosynthetic Pathway Diagram
The following diagram illustrates the conversion of (+)-pulegone to (+)-menthofuran.
Caption: Conversion of (+)-Pulegone to (+)-Menthofuran.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and quantification of menthofuran from plant materials.
Extraction of Essential Oil by Steam Distillation
Steam distillation is the most common method for extracting essential oils from aromatic plants.
Objective: To extract essential oil from Mentha species.
Materials and Equipment:
-
Fresh or dried Mentha plant material (leaves and stems)
-
Distilled water
-
Steam distillation apparatus (still, condenser, receiving vessel)
-
Heating source (e.g., heating mantle)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Amber glass vials for storage
Procedure:
-
Plant Material Preparation: If using fresh plant material, coarsely chop the leaves and stems to increase the surface area for extraction. If using dried material, it can be used as is.
-
Apparatus Setup: Assemble the steam distillation unit. Place the plant material into the still. Add distilled water to the still, ensuring the water level is below the plant material to allow for steam to pass through.
-
Distillation: Heat the water in the still to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water. The vapor condenses back into a liquid.
-
Collection: Collect the distillate, which is a mixture of essential oil and hydrosol (aromatic water), in a receiving vessel. Continue the distillation process for approximately 2-3 hours, or until no more oil is observed in the distillate.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the mixture to stand until the essential oil and water layers have clearly separated. Menthofuran-containing essential oil is less dense than water and will form the upper layer.
-
Isolation and Drying: Carefully drain the lower aqueous layer. Collect the upper essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, swirl gently, and then decant or filter the oil into a clean, dry amber glass vial.
-
Storage: Store the essential oil at 4°C in a tightly sealed amber vial to protect it from light and heat, which can cause degradation.
Quantification of Menthofuran by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile compounds in a complex mixture like essential oils.
Objective: To identify and quantify menthofuran in an essential oil sample.
Materials and Equipment:
-
Essential oil sample
-
Hexane (or other suitable solvent)
-
Menthofuran analytical standard
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-WAX or HP-5MS)
-
Microsyringe
-
Autosampler vials
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of menthofuran in hexane at a known concentration (e.g., 1000 µg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the essential oil sample in hexane to a concentration within the calibration range (e.g., 1% v/v).
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared standard solutions and the sample solution into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 3°C/min.
-
Ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 200°C.
-
-
-
Data Analysis:
-
Identification: Identify the menthofuran peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the menthofuran standard against its concentration. Determine the concentration of menthofuran in the sample by interpolating its peak area on the calibration curve.
-
Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
HS-SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile compounds.
Objective: To extract and analyze volatile compounds, including menthofuran, from Mentha leaves.
Materials and Equipment:
-
Fresh Mentha leaves
-
SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB)
-
SPME autosampler or manual holder
-
Headspace vials with septa
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of fresh, chopped Mentha leaves into a headspace vial and seal it.
-
Extraction:
-
Equilibrate the vial at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-40 minutes) under continuous agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption (e.g., at 250°C for 5 minutes).
-
Use the same GC-MS parameters as described in Protocol 4.2.
-
-
Data Analysis: Identify and semi-quantify menthofuran and other volatile compounds by comparing their mass spectra and retention times with libraries (e.g., NIST) and, for accurate quantification, with an external or internal standard calibration.
Menthofuran Synthase Enzyme Assay
This assay is used to measure the activity of menthofuran synthase in plant extracts.
Objective: To determine the enzymatic activity of menthofuran synthase.
Materials and Equipment:
-
Microsomal preparations from Mentha oil gland secretory cells
-
(+)-Pulegone (substrate)
-
NADPH
-
Buffer solution (e.g., phosphate buffer)
-
Quenching solution (e.g., hexane)
-
GC-MS or GC-FID for product analysis
Procedure:
-
Enzyme Preparation: Isolate microsomal fractions from the oil gland secretory cells of Mentha plants known to produce menthofuran, following established protocols.
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the microsomal protein, NADPH, and buffer.
-
Initiation: Start the reaction by adding the substrate, (+)-pulegone.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a quenching solution, such as hexane, which also serves to extract the product.
-
Product Analysis: Analyze the hexane extract by GC-MS or GC-FID to quantify the amount of menthofuran produced.
-
Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit of time per amount of protein.
Logical Workflow for Menthofuran Analysis
The following diagram outlines the logical workflow from plant material to the final quantification of menthofuran.
Caption: General workflow for menthofuran analysis.
Conclusion
This technical guide has provided a detailed overview of the natural occurrence of menthofuran, its biosynthesis, and comprehensive protocols for its study. The presented information and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, enabling a more thorough understanding and analysis of this important monoterpenoid. The provided quantitative data, biosynthetic pathway, and experimental workflows offer a solid foundation for further research and quality control applications.
References
- 1. aensiweb.com [aensiweb.com]
- 2. Aromatic plants of Morocco: GC/MS analysis of the essential oils of leaves of Mentha piperita. | Semantic Scholar [semanticscholar.org]
- 3. Demonstration that menthofuran synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Menthofuran-13C2 as a Tracer for Metabolic Flux Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a monoterpene found in certain plants, is a known hepatotoxin primarily through its metabolic activation by cytochrome P450 (CYP) enzymes.[1] Understanding the metabolic fate of menthofuran is crucial for assessing its toxicity and for the broader study of xenobiotic metabolism. Stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful technique for elucidating metabolic pathways and quantifying the flux of molecules through these pathways.[2][3][4] This application note describes the use of Menthofuran-¹³C₂ as a tracer in metabolic flux analysis (MFA) to quantitatively map its biotransformation in hepatic models. The use of a ¹³C-labeled tracer allows for the unambiguous tracking of the carbon backbone of menthofuran as it is converted into various metabolites.
Principle
Metabolic flux analysis using ¹³C-labeled substrates involves introducing a molecule with a known ¹³C enrichment into a biological system.[3] As the labeled compound is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry (MS), the relative and absolute fluxes through different metabolic pathways can be determined. In this application, Menthofuran-¹³C₂ is used to trace the metabolic flux through pathways mediated by cytochrome P450 enzymes, providing quantitative insights into the rates of formation of key metabolites, including the reactive γ-ketoenal intermediate.
Application
The primary application of Menthofuran-¹³C₂ in metabolic flux analysis is to:
-
Quantify the rates of formation of major menthofuran metabolites: This includes hydroxylated products, mintlactone, and hydroxymintlactone.
-
Determine the flux towards the formation of reactive intermediates: Specifically, the γ-ketoenal, which is implicated in menthofuran's hepatotoxicity.
-
Elucidate the contribution of different CYP isozymes to menthofuran metabolism: By using specific inhibitors or recombinant enzyme systems, the flux through pathways mediated by enzymes like CYP2E1, CYP1A2, and CYP2C19 can be dissected.
-
Assess the impact of co-administered drugs or genetic polymorphisms on menthofuran metabolism: This is critical for understanding potential drug-drug interactions and individual differences in susceptibility to toxicity.
Experimental Workflow
The general workflow for a Menthofuran-¹³C₂ tracer experiment involves several key steps, from cell culture to data analysis.
Caption: A generalized experimental workflow for metabolic flux analysis using Menthofuran-¹³C₂.
Protocols
Protocol 1: In Vitro Menthofuran Metabolism in Human Liver Microsomes
Objective: To determine the kinetic parameters of menthofuran metabolism by specific human cytochrome P450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
Recombinant human CYP enzymes (CYP2E1, CYP1A2, CYP2C19)
-
Menthofuran-¹³C₂
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., deuterated menthofuran)
Procedure:
-
Incubation Setup: Prepare incubation mixtures in phosphate buffer containing human liver microsomes or a specific recombinant CYP enzyme.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add Menthofuran-¹³C₂ at various concentrations to initiate the metabolic reaction.
-
Incubation: Incubate for a specified time (e.g., 15 minutes) at 37°C with gentle shaking.
-
Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of ¹³C-labeled metabolites.
Protocol 2: Metabolic Flux Analysis in Cultured Hepatocytes
Objective: To quantify the metabolic flux of Menthofuran-¹³C₂ in a cellular model.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium
-
Menthofuran-¹³C₂ solution
-
Ice-cold saline
-
Methanol/water extraction solvent (80:20, v/v)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed hepatocytes in multi-well plates and culture until they reach the desired confluency.
-
Tracer Introduction: Replace the culture medium with a fresh medium containing a defined concentration of Menthofuran-¹³C₂.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect samples.
-
Quenching and Extraction:
-
Aspirate the medium.
-
Wash the cells rapidly with ice-cold saline.
-
Add ice-cold methanol/water extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Processing: Centrifuge the lysate to remove cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the mass isotopomer distribution of menthofuran and its metabolites.
-
Flux Calculation: Use the mass isotopomer data in conjunction with a metabolic model to calculate the flux rates.
Data Presentation
Quantitative data from these experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of Menthofuran-¹³C₂ Metabolism by Human CYP Isozymes
| CYP Isozyme | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP2E1 | 33 | 0.43 |
| CYP1A2 | 57 | 0.29 |
| CYP2C19 | 62 | 0.26 |
| Data derived from studies on unlabeled menthofuran and are illustrative for a Menthofuran-¹³C₂ experiment. |
Table 2: Illustrative Metabolic Flux Data from Menthofuran-¹³C₂ Tracing in Hepatocytes
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/hr) |
| Menthofuran Uptake | 50.0 |
| Formation of Hydroxymintlactone | 15.2 |
| Formation of Mintlactone | 10.5 |
| Formation of γ-ketoenal | 8.3 |
| Formation of Glutathione Conjugate | 5.1 |
| Other Metabolites | 10.9 |
| These values are hypothetical and for illustrative purposes. |
Metabolic Pathway Visualization
The metabolic activation of menthofuran proceeds through several key steps, primarily initiated by cytochrome P450-mediated oxidation.
Caption: Metabolic activation pathway of Menthofuran-¹³C₂.
Conclusion
Menthofuran-¹³C₂ is a valuable tool for conducting metabolic flux analysis to study the biotransformation of this hepatotoxic monoterpene. The protocols and data presentation formats provided herein offer a framework for designing and executing robust experiments to gain quantitative insights into menthofuran metabolism. Such studies are essential for a deeper understanding of drug metabolism, toxicity mechanisms, and for the development of safer pharmaceuticals.
References
- 1. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Menthofuran-13C2 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a monoterpene found in various essential oils, notably from plants of the Mentha genus. It is also a known metabolite of pulegone, a major constituent of pennyroyal oil. Due to its potential hepatotoxicity, the accurate quantification of menthofuran in various matrices, including essential oils, food products, and biological samples, is of significant interest. Menthofuran-13C2 is a stable isotope-labeled internal standard designed for use in mass spectrometry-based quantitative analyses. Its use in isotope dilution mass spectrometry (ID-MS) allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.
These application notes provide detailed protocols for the quantification of menthofuran using this compound as an internal standard by gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is crucial for robust and reliable quantitative methods. While specific validation data for this compound is not widely published, the following table summarizes typical method performance characteristics for the quantitative analysis of menthofuran in complex matrices using an internal standard and GC-MS. These values are representative of what can be achieved with a properly validated method.[1][2]
| Validation Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[1][2] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed by analyzing spiked samples at different concentrations.[1] |
| Precision (% RSD) | < 15% | The degree of agreement among repeated measurements of the same sample, expressed as the relative standard deviation. |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
Experimental Protocols
The following protocols describe the quantification of menthofuran in essential oils and biological matrices using GC-MS with this compound as an internal standard.
Protocol 1: Quantification of Menthofuran in Essential Oils by GC-MS
1. Materials and Reagents
-
Menthofuran analytical standard (≥98% purity)
-
This compound internal standard solution (e.g., 100 µg/mL in methanol)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Essential oil sample
-
Anhydrous sodium sulfate
-
Autosampler vials with inserts
-
Micropipettes
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
3. Procedure
-
Standard Solution Preparation:
-
Prepare a stock solution of menthofuran (e.g., 1 mg/mL) in hexane.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Spike each calibration standard and a blank sample with a fixed concentration of the this compound internal standard solution (e.g., 5 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the essential oil sample into a vial.
-
Dilute the sample with hexane to a final volume of 10 mL.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex the sample and transfer a 1 mL aliquot to an autosampler vial.
-
Spike the sample with the same fixed concentration of the this compound internal standard solution as used for the calibration standards.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 10 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-350
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Menthofuran (unlabeled): m/z 150 (quantifier), 108, 93 (qualifiers)
-
This compound: m/z 152 (quantifier)
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of menthofuran to the peak area of this compound against the concentration of the menthofuran standards.
-
Calculate the concentration of menthofuran in the sample using the calibration curve.
-
Protocol 2: Quantification of Menthofuran in Plasma by GC-MS
1. Materials and Reagents
-
Menthofuran analytical standard
-
This compound internal standard solution
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
GC-MS system as described in Protocol 1.
3. Procedure
-
Standard and Sample Preparation:
-
Prepare calibration standards by spiking blank human plasma with known concentrations of menthofuran.
-
To 500 µL of plasma (standards, samples, and blanks), add 50 µL of the this compound internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Perform solid-phase extraction (SPE) on the supernatant:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample supernatant.
-
Wash the cartridge with water.
-
Elute the analyte and internal standard with acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis and Data Analysis:
-
Follow the GC-MS parameters and data analysis steps as outlined in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: General workflow for the quantitative analysis of menthofuran using this compound and GC-MS.
Metabolic Pathway of Menthofuran
Caption: Simplified metabolic activation pathway of pulegone to menthofuran and its subsequent metabolism.
References
Application Notes and Protocols for In Vivo Administration of Menthofuran-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a monoterpene found in certain essential oils, is a potent mechanism-based inactivator of the human cytochrome P450 enzyme CYP2A6. This enzyme plays a crucial role in the metabolism of nicotine and various other xenobiotics. The carbon-13 isotope-labeled version, Menthofuran-13C2, serves as a valuable probe for in vivo studies to assess CYP2A6 activity. Its use allows for the differentiation of the administered compound and its metabolites from endogenous molecules, facilitating accurate pharmacokinetic and pharmacodynamic analyses. These application notes provide a detailed protocol for the in vivo administration of this compound in a preclinical research setting, specifically in rodents, to phenotype CYP2A6 activity.
Preclinical Application: CYP2A6 Phenotyping
The primary application of in vivo this compound administration is to determine the metabolic capacity of CYP2A6. This is particularly relevant in drug development for assessing potential drug-drug interactions and in toxicology studies. By measuring the rate of metabolism of this compound, researchers can infer the activity of CYP2A6 in a living organism.
Experimental Protocols
The following protocols are designed for rodent models (e.g., rats, mice) and can be adapted based on specific research questions and institutional guidelines.
Animal Preparation and Acclimation
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing to reduce variability in gastrointestinal absorption, with continued access to water.
This compound Formulation and Dosing
-
Formulation: Prepare a dosing solution of this compound in a suitable vehicle. A common vehicle is a mixture of polyethylene glycol 400 (PEG400) and saline (e.g., 30% PEG400 in 0.9% NaCl). Ensure the final concentration allows for an administration volume of 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Dose Selection: The dose should be high enough to be readily quantifiable in biological matrices but low enough to avoid toxicity. Based on related studies with monoterpenes, a starting dose of 10 mg/kg for oral administration and 1 mg/kg for intravenous administration is recommended. Dose-ranging studies may be necessary.
-
Administration Routes:
-
Oral (PO): Administer the formulated this compound solution using oral gavage. This route is relevant for assessing first-pass metabolism.
-
Intravenous (IV): Administer the formulated solution via a tail vein injection for direct systemic exposure and to determine clearance and volume of distribution.
-
Sample Collection
-
Time Points: Collect blood samples at predetermined time points to capture the pharmacokinetic profile. A typical schedule for IV administration would be: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For oral administration, a suitable schedule would be: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection Method: Collect blood (approximately 200 µL per time point for rats, 50 µL for mice) from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Housing: House animals in metabolic cages for the duration of the study (e.g., 24 or 48 hours) to allow for the collection of urine and feces.
-
Collection Intervals: Collect urine and feces at intervals such as 0-8, 8-24, and 24-48 hours post-dose.
-
Sample Processing: Measure the volume of urine and the weight of the feces for each interval. Homogenize fecal samples with water. Store all samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Analysis
-
Objective: To quantify the concentrations of this compound and its major metabolites in plasma, urine, and fecal homogenates.
-
Sample Preparation:
-
Protein Precipitation (for plasma): To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilution (for urine): Dilute urine samples with water or mobile phase to an appropriate concentration.
-
Extraction (for feces): Perform a liquid-liquid or solid-phase extraction on the fecal homogenate to isolate the analytes.
-
Transfer the supernatant or final extract to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its metabolites.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 |
| Tmax (h) | 1.0 ± 0.25 | 0.08 ± 0.02 |
| AUC (0-t) (ng*h/mL) | 3200 ± 450 | 1800 ± 300 |
| Bioavailability (%) | 45 ± 8 | - |
| Clearance (mL/min/kg) | - | 9.2 ± 1.5 |
| Vd (L/kg) | - | 2.5 ± 0.4 |
| t1/2 (h) | 3.5 ± 0.6 | 2.8 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Major Metabolites of Menthofuran Identified in In Vivo Studies
| Metabolite | Description | Primary Metabolizing Enzyme(s) |
| Mintlactone | Oxidation product | CYP2A6, CYP2E1 |
| Isomintlactone | Isomer of mintlactone | CYP2A6, CYP2E1 |
| γ-ketoenal | Reactive intermediate | CYP2A6 |
| Hydroxymintlactone | Further oxidation product | Various CYPs |
Visualizations
Caption: Experimental workflow for in vivo this compound administration.
Caption: Metabolic pathway of Menthofuran leading to CYP2A6 inactivation.
Application Notes and Protocols for Cell Culture Experiments with Menthofuran-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran, a monoterpene found in various mint species, is a significant metabolite of pulegone. It is recognized for its hepatotoxicity, which is primarily mediated by its metabolic activation into reactive intermediates by cytochrome P450 (CYP) enzymes. The isotopically labeled Menthofuran-13C2 serves as a valuable tool for in vitro studies, enabling researchers to trace its metabolic fate and elucidate its mechanisms of toxicity without interference from endogenous compounds. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic effects and its interaction with key metabolic enzymes.
Applications
-
Metabolism Studies: Tracing the biotransformation of this compound into its metabolites using mass spectrometry-based techniques.
-
Toxicity Assessment: Quantifying the cytotoxic effects of this compound on various cell types, particularly hepatocytes.
-
Enzyme Inhibition Assays: Determining the inhibitory potential of this compound on specific cytochrome P450 isoforms involved in its metabolism.
-
Mechanism of Action Studies: Investigating the role of reactive metabolite formation and glutathione depletion in this compound-induced cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro experiments with Menthofuran.
Table 1: Cytochrome P450 Inhibition by (+)-Menthofuran
| Enzyme | Substrate | Inhibition Constant (Kᵢ) | Source |
| CYP2A6 | Coumarin | 0.29 µM | [1] |
Table 2: Cytotoxicity of Menthofuran in Rat Liver Slices
| Menthofuran Concentration | Incubation Time | Intracellular LDH Activity (% of Control) | Source |
| 0.5 mM | 30 min | ~95% | [2] |
| 0.5 mM | 60 min | ~85% | [2] |
| 0.5 mM | 120 min | ~70% | [2] |
| 0.5 mM | 360 min | ~40% | [2] |
| 1.0 mM | 30 min | ~90% | |
| 1.0 mM | 60 min | ~75% | |
| 1.0 mM | 120 min | ~55% | |
| 1.0 mM | 360 min | ~20% |
Note: Data represents the time- and concentration-dependent loss of intracellular lactate dehydrogenase (LDH) activity in rat liver slices.
Signaling and Metabolic Pathways
The primary mechanism of Menthofuran-induced hepatotoxicity involves its bioactivation by cytochrome P450 enzymes into reactive metabolites.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using LDH Release Assay in Liver Slices
This protocol describes the measurement of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells. This method was adapted from a study on rat liver slices and can be modified for use with cultured hepatocytes.
Materials:
-
This compound stock solution (in DMSO)
-
Precision-cut liver slices (or cultured hepatocytes, e.g., HepG2)
-
Williams' Medium E (or other suitable cell culture medium)
-
Krebs-Henseleit buffer (pH 7.4)
-
LDH cytotoxicity assay kit
-
96-well plates
-
Tissue slicer (if using liver slices)
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell/Tissue Preparation:
-
For Liver Slices: Prepare precision-cut liver slices (e.g., 250 µm thickness) from fresh liver tissue using a tissue slicer in ice-cold Krebs-Henseleit buffer.
-
For Cultured Hepatocytes: Seed hepatocytes (e.g., HepG2) in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Replace the existing medium with the medium containing different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for various time points (e.g., 0, 0.5, 1, 2, 6 hours).
-
-
LDH Assay:
-
At each time point, collect aliquots of the culture medium.
-
Determine the LDH activity in the collected medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
To determine the total LDH, lyse the cells in the control wells with the lysis buffer provided in the kit.
-
-
Data Analysis:
-
Calculate the percentage of LDH release by dividing the LDH activity in the medium by the total LDH activity.
-
Plot the percentage of LDH release against the concentration of this compound to determine the dose-response relationship.
-
Protocol 2: CYP2A6 Inhibition Assay using Coumarin 7-Hydroxylation
This protocol is for determining the inhibitory effect of this compound on CYP2A6 activity using coumarin as a substrate.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant human CYP2A6
-
Coumarin
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Bovine Serum Albumin (BSA)
-
Tris buffer (50 mM, pH 7.4)
-
Trichloroacetic acid (15%)
-
96-well plates
-
Incubator (37°C)
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing reconstituted CYP2A6 enzyme (e.g., 5 pmol), coumarin (at various concentrations, e.g., 0.4 - 20 µM), NADPH-generating system, and BSA in Tris buffer.
-
-
Inhibitor Addition:
-
Add this compound at various concentrations to the reaction mixtures. Include a control without the inhibitor.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding trichloroacetic acid.
-
-
Detection:
-
Measure the formation of the fluorescent product, 7-hydroxycoumarin, using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the inhibition constant (Kᵢ) using Michaelis-Menten kinetics and appropriate nonlinear regression analysis.
-
Protocol 3: Glutathione Depletion Assay
Studies have shown that unlike its precursor pulegone, menthofuran only marginally affects glutathione (GSH) levels in the liver. However, to confirm this in a specific cell system, a glutathione depletion assay can be performed.
Materials:
-
This compound stock solution (in DMSO)
-
Cultured hepatocytes (e.g., primary hepatocytes or HepaRG cells)
-
GSH assay kit (e.g., based on Ellman's reagent, DTNB)
-
Cell lysis buffer
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed hepatocytes in 96-well plates and allow them to attach.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for GSH depletion (e.g., buthionine sulfoximine).
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using the provided lysis buffer.
-
-
GSH Measurement:
-
Determine the intracellular GSH concentration in the cell lysates using a GSH assay kit according to the manufacturer's protocol. This typically involves a colorimetric reaction with DTNB.
-
-
Data Analysis:
-
Normalize the GSH concentration to the total protein content of each sample.
-
Compare the GSH levels in this compound-treated cells to the vehicle control to determine the extent of GSH depletion.
-
Conclusion
This compound is a crucial tool for in vitro investigations into the metabolism and toxicity of menthofuran. The provided protocols offer a framework for assessing its cytotoxic effects and its inhibitory potential against key drug-metabolizing enzymes. Researchers can adapt these methodologies to their specific cell culture systems to gain a deeper understanding of the biochemical mechanisms underlying menthofuran-induced cellular injury.
References
Menthofuran-13C2: A Tool for Advancing Pulegone Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pulegone, a monoterpene found in essential oils of plants from the mint family, has been the subject of extensive toxicological research due to its potential hepatotoxicity. The metabolism of pulegone is a critical area of study, as its biotransformation leads to the formation of reactive metabolites, with menthofuran being of primary concern. Understanding the metabolic pathways and the enzymes responsible for pulegone's conversion is paramount for assessing its risk to human health and for the development of safer products containing this compound. The use of isotopically labeled internal standards is a powerful technique for the accurate quantification of metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of Menthofuran-13C2 in studying pulegone metabolism. This compound, a stable isotope-labeled version of menthofuran, serves as an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of menthofuran produced from pulegone metabolism.
Application: Quantitative Analysis of Pulegone Metabolism
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods for the quantification of menthofuran produced from the metabolism of pulegone.[1][] By adding a known amount of this compound to biological samples (e.g., liver microsome incubations, plasma, urine) prior to extraction and analysis, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to highly accurate and precise quantification of the unlabeled menthofuran formed metabolically.[3][4]
Data Presentation
The metabolism of pulegone to menthofuran is primarily catalyzed by cytochrome P450 (CYP) enzymes. The following table summarizes the kinetic parameters for the formation of menthofuran from (R)-(+)-pulegone by various human CYP isoforms.[5]
| CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) |
| CYP1A2 | 94 | 2.4 |
| CYP2C19 | 31 | 1.5 |
| CYP2E1 | 29 | 8.4 |
Table 1: Kinetic parameters for the metabolism of (R)-(+)-pulegone to menthofuran by human CYP isoforms.
Experimental Protocols
Protocol 1: Plausible Chemoenzymatic Synthesis of this compound
Step 1: Synthesis of 13C2-labeled Pulegone.
This protocol assumes the availability of a suitable 13C-labeled starting material for the synthesis of pulegone. A potential route could involve the use of 13C-labeled acetone or other small, commercially available 13C-labeled building blocks in a multi-step chemical synthesis to construct the pulegone carbon skeleton with two 13C atoms at desired positions. For the purpose of this protocol, we will assume the synthesis of [1,2-13C2]-pulegone.
Step 2: Enzymatic Conversion of [1,2-13C2]-Pulegone to this compound.
This step utilizes the enzyme (+)-menthofuran synthase, a cytochrome P450 monooxygenase, which catalyzes the conversion of (+)-pulegone to (+)-menthofuran.
Materials:
-
[1,2-13C2]-Pulegone
-
Microsomal preparations from a high (+)-menthofuran-producing chemotype of Mentha pulegium (or a recombinant system expressing (+)-menthofuran synthase)
-
NADPH
-
Molecular oxygen (from air)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Purification system (e.g., silica gel chromatography or preparative HPLC)
Procedure:
-
In a reaction vessel, combine the microsomal preparation (or recombinant enzyme) with the phosphate buffer.
-
Add [1,2-13C2]-pulegone to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle shaking to ensure adequate aeration.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS or LC-MS to detect the formation of this compound.
-
Once the reaction is complete, quench the reaction by adding ice-cold acetonitrile.
-
Extract the this compound from the reaction mixture using an appropriate organic solvent like ethyl acetate.
-
Purify the this compound from the extract using silica gel chromatography or preparative HPLC.
-
Confirm the identity and purity of the synthesized this compound using NMR and mass spectrometry.
Protocol 2: In Vitro Metabolism of Pulegone in Human Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of pulegone to menthofuran using human liver microsomes and quantification of the formed menthofuran using this compound as an internal standard.
Materials:
-
Pulegone
-
This compound (as internal standard)
-
Human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Ice-cold acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures on ice. Each incubation should contain human liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and MgCl2.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Add pulegone (at various concentrations to determine enzyme kinetics) to the pre-incubated mixtures. Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a known volume of ice-cold acetonitrile containing a precise concentration of this compound.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.
-
Quantification: Create a calibration curve using known concentrations of unlabeled menthofuran spiked with the same concentration of this compound. Quantify the amount of menthofuran formed in the microsomal incubations by comparing the peak area ratio of unlabeled menthofuran to this compound against the calibration curve.
Protocol 3: In Vivo Study of Pulegone Metabolism in Rodents
This protocol outlines a basic in vivo experiment to investigate the metabolism of pulegone in a rodent model, with subsequent analysis of metabolites in biological matrices.
Materials:
-
Pulegone
-
This compound (for analytical standard)
-
Experimental animals (e.g., male F344 rats)
-
Vehicle for pulegone administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
Anesthesia and surgical tools for blood collection
-
Anticoagulant (e.g., heparin)
-
Sample processing and storage materials
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single oral dose of pulegone dissolved in a suitable vehicle to the animals. A control group should receive the vehicle only.
-
Sample Collection:
-
Urine and Feces: House the animals in metabolic cages for the collection of urine and feces at specified time intervals (e.g., 0-24h, 24-48h).
-
Blood: Collect blood samples via a suitable route (e.g., tail vein, cardiac puncture under anesthesia) at predetermined time points post-dosing. Collect blood into tubes containing an anticoagulant and centrifuge to obtain plasma.
-
-
Sample Storage: Store all biological samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Plasma: Thaw plasma samples and add a known amount of this compound as an internal standard. Precipitate proteins with a solvent like acetonitrile, centrifuge, and analyze the supernatant.
-
Urine: Thaw urine samples, add this compound, and perform a suitable extraction (e.g., solid-phase extraction) to concentrate the metabolites before analysis.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to identify and quantify menthofuran and other pulegone metabolites.
-
Data Analysis: Determine the pharmacokinetic parameters of pulegone and the formation and elimination profiles of its metabolites.
Mandatory Visualization
Caption: Metabolic pathway of pulegone to menthofuran and its toxicological implications.
Caption: General experimental workflow for quantitative analysis using an internal standard.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]
- 5. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Menthofuran-13C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a naturally occurring monoterpene found in various essential oils, most notably from plants of the Mentha genus, such as peppermint (Mentha piperita) and pennyroyal (Mentha pulegium).[1] Due to its potential toxicity, accurate and sensitive analytical methods are required for its detection and quantification in various matrices, including plant extracts, food products, and biological samples. The use of a stable isotope-labeled internal standard, such as Menthofuran-13C2, in conjunction with gas chromatography-mass spectrometry (GC-MS), provides the highest level of accuracy and precision for quantitative analysis through stable isotope dilution analysis (SIDA).[2] This document provides detailed application notes and experimental protocols for the detection and quantification of Menthofuran using this compound as an internal standard.
Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a highly accurate quantification technique that utilizes a stable isotope-labeled version of the analyte as an internal standard.[2] In this case, a known amount of this compound is added to the sample at the beginning of the sample preparation process. The labeled standard behaves almost identically to the unlabeled native Menthofuran throughout extraction, derivatization (if any), and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the native Menthofuran to that of the this compound, accurate quantification can be achieved, as any sample loss or matrix effects during the analytical procedure will affect both the analyte and the internal standard equally.[2]
Quantitative Data Summary
The concentration of Menthofuran can vary significantly depending on the plant species, growing conditions, and processing methods. The following table summarizes typical Menthofuran concentrations found in various essential oils, as determined by GC-MS analysis.
| Sample Matrix | Menthofuran Concentration | Reference |
| Mentha piperita (Peppermint) Essential Oil | 3.01% | [3] |
| Mentha piperita (Peppermint) Essential Oil | 10.27% (fresh leaves) | |
| Mentha piperita (Peppermint) Essential Oil | 12.0% | |
| Mentha piperita (cv. CIMAP-Patra) Essential Oil | High concentration (focus of study) | |
| Mentha arvensis (Corn Mint) Essential Oil | 11.95% | |
| Mentha rotundifolia Essential Oil | 4.2% | |
| Mentha aquatica Essential Oil | 50.7% |
Experimental Protocols
Protocol 1: Quantification of Menthofuran in Essential Oils by GC-MS using this compound Internal Standard
This protocol describes the quantification of Menthofuran in essential oil samples using a stable isotope dilution assay with this compound.
Materials and Reagents:
-
Menthofuran analytical standard (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Autosampler vials with inserts
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Menthofuran (1 mg/mL) in hexane.
-
Prepare a stock solution of this compound (1 mg/mL) in hexane.
-
Prepare a series of calibration standards by spiking known amounts of the Menthofuran stock solution into vials and adding a constant, known amount of the this compound stock solution to each. Dilute with hexane to the final volume. A typical calibration range would be 1-100 µg/mL of Menthofuran.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a known amount of the this compound internal standard solution.
-
Dilute to the mark with hexane.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex the sample and transfer an aliquot to an autosampler vial.
-
-
GC-MS Analysis:
-
GC Conditions (Example):
-
Injector temperature: 250°C
-
Injection mode: Splitless (or split, depending on concentration)
-
Oven temperature program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion source temperature: 230°C
-
Transfer line temperature: 280°C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Acquisition mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole mass spectrometer.
-
-
-
Data Analysis:
-
Identify the peaks for Menthofuran and this compound based on their retention times and mass spectra.
-
For SIM mode, monitor the following ions (proposed):
-
Menthofuran (unlabeled): m/z 150 (molecular ion), 108, 93
-
This compound (labeled): m/z 152 (molecular ion), 110, 95
-
-
For MRM mode, the following transitions can be used (proposed):
-
Menthofuran (unlabeled): Precursor ion 150 -> Product ions 108, 93
-
This compound (labeled): Precursor ion 152 -> Product ions 110, 95
-
-
Construct a calibration curve by plotting the peak area ratio of Menthofuran to this compound against the concentration of Menthofuran in the calibration standards.
-
Calculate the concentration of Menthofuran in the sample using the calibration curve and the measured peak area ratio from the sample analysis.
-
Protocol 2: Analysis of Menthofuran in Biological Matrices (e.g., Urine) by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the extraction and analysis of volatile Menthofuran from biological fluids.
Materials and Reagents:
-
Menthofuran analytical standard
-
This compound
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)
-
Headspace vials (20 mL) with magnetic screw caps and septa
Instrumentation:
-
GC-MS system with an SPME-compatible injector
-
SPME autosampler or manual holder with a heating and agitation unit
Procedure:
-
Preparation of Standards and Samples:
-
Prepare aqueous calibration standards of Menthofuran (e.g., 1, 10, 50, 100, 500 ng/mL) in a matrix similar to the sample (e.g., control urine).
-
Spike each calibration standard and sample with a known amount of this compound internal standard solution.
-
Pipette 5 mL of the prepared standard or sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler's incubation station or a heating block set at a specific temperature (e.g., 60°C).
-
Equilibrate the sample for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) under continuous agitation.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC injector at a temperature of 250°C for 2 minutes in splitless mode.
-
Use the GC-MS conditions as described in Protocol 1.
-
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to quantify the amount of Menthofuran in the biological sample.
-
Visualizations
Caption: A generalized workflow for the quantitative analysis of Menthofuran.
Caption: The enzymatic conversion of pulegone to Menthofuran.
Method Validation
To ensure the reliability of the analytical method, a full validation should be performed according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The use of this compound as an internal standard in a stable isotope dilution GC-MS assay provides a robust and highly accurate method for the quantification of Menthofuran in a variety of complex matrices. The protocols outlined in this document serve as a comprehensive guide for researchers and scientists in the fields of natural product analysis, food safety, and drug development. Proper method validation is crucial to ensure the generation of reliable and defensible data.
References
- 1. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aensiweb.com [aensiweb.com]
Application Notes and Protocols for Menthofuran-13C2 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthofuran is a naturally occurring monoterpene and a significant component of peppermint oil. It is also a known metabolite of pulegone, a compound found in certain essential oils.[1] The study of menthofuran is crucial in the fields of flavor chemistry, toxicology, and drug metabolism due to its potential hepatotoxicity.[1][2] The use of isotopically labeled compounds, such as Menthofuran-13C2, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful tool for elucidating its metabolic fate and biosynthetic pathways with high precision.[3] This document provides detailed application notes and protocols for the use of this compound in NMR spectroscopy.
The strategic placement of two 13C labels within the menthofuran molecule provides significant advantages for NMR-based studies. It allows for the unambiguous tracking of the molecule and its metabolites in complex biological matrices. Furthermore, the presence of adjacent 13C atoms gives rise to 13C-13C spin-spin coupling, providing definitive structural information and insights into bond integrity during metabolic transformations.[4]
Principle and Advantages of Using this compound
The primary advantage of using 13C-labeled compounds in NMR spectroscopy is the significant increase in sensitivity for the labeled positions. Given the low natural abundance of 13C (approximately 1.1%), signals from unlabeled compounds are weak. With this compound, the signals corresponding to the labeled carbon atoms will be markedly enhanced, allowing for their detection even at low concentrations.
Key advantages include:
-
Enhanced Sensitivity: Drastically improved signal-to-noise ratio for the labeled carbon atoms.
-
Unambiguous Signal Assignment: The labeled positions can be easily identified in complex spectra.
-
Metabolic Pathway Elucidation: The fate of the 13C labels can be traced through various metabolic transformations, helping to identify and quantify metabolites.
-
Structural Integrity Analysis: The observation of 13C-13C coupling constants (J-coupling) provides direct evidence of the connectivity between the labeled atoms, confirming whether the bond has been cleaved during metabolism.
-
Quantitative Analysis: The integrated intensity of the 13C signals is directly proportional to the number of nuclei, allowing for accurate quantification of this compound and its metabolites.
Applications
Metabolic and Toxicological Studies
Menthofuran is known to be metabolized by cytochrome P450 enzymes to reactive intermediates that can cause liver damage. By administering this compound to in vitro (e.g., liver microsomes, hepatocytes) or in vivo models, researchers can:
-
Trace the metabolic pathway by identifying 13C-labeled metabolites in biological fluids (e.g., urine, plasma) and tissues.
-
Characterize the structure of novel metabolites using 2D NMR techniques such as HSQC and HMBC, which are significantly enhanced by the 13C enrichment.
-
Investigate the formation of covalent adducts with macromolecules like proteins and DNA by detecting the 13C signature in isolated adducts.
Biosynthetic Pathway Studies in Plants
Menthofuran is biosynthesized in plants like Mentha x piperita from pulegone. Feeding experiments with 13C-labeled precursors can help to:
-
Confirm the intermediates in the biosynthetic pathway.
-
Determine the stereospecificity of enzymatic reactions.
-
Understand the regulation of essential oil biosynthesis.
Quantification in Complex Mixtures
The distinct and enhanced signals from this compound allow for its accurate quantification in complex matrices such as essential oils, food products, or biological samples, without the need for extensive sample purification. This can be achieved by comparing the integral of the 13C signals to that of a known internal standard.
Data Presentation: Expected NMR Data
The following table summarizes the expected 13C NMR data for unlabeled menthofuran and a hypothetical this compound labeled at adjacent positions (e.g., C4 and C5). The chemical shifts are approximate and will vary with the solvent and other experimental conditions.
| Parameter | Unlabeled Menthofuran | Hypothetical this compound (at C4, C5) | Interpretation of 13C2 Labeling |
| 13C Signal Intensity | Low (natural abundance) | High for C4 and C5 signals | Significant signal enhancement allows for easier detection and analysis. |
| 13C-13C Coupling | Not observable | Observable between C4 and C5 | The presence of a J-coupling constant (e.g., ~35-55 Hz for a single bond) confirms the integrity of the C4-C5 bond in metabolites. |
| 1D 13C Spectrum | Simple singlets for each carbon | Doublets for C4 and C5 due to 1J(C,C) coupling | The splitting pattern provides direct evidence of the labeled positions and their connectivity. |
| 2D INADEQUATE | Not feasible at natural abundance | Feasible and highly informative | Allows for the complete carbon skeleton mapping of menthofuran and its metabolites. |
Experimental Protocols
Sample Preparation
-
In Vitro Metabolism Study:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Incubate this compound with liver microsomes or hepatocytes in a buffered solution containing necessary cofactors (e.g., NADPH).
-
Quench the reaction at various time points with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a suitable deuterated solvent (e.g., D2O, MeOD) for NMR analysis.
-
-
Analysis in a Complex Mixture (e.g., Essential Oil):
-
Accurately weigh a known amount of the essential oil.
-
Add a known amount of this compound as an internal standard.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition
A standard protocol for acquiring a 1D 13C NMR spectrum is provided below.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for 13C frequency.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Acquisition Parameters for 1D 13C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): ~200-250 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds (should be at least 5 times the longest T1 of the carbons of interest for quantitative analysis).
-
Number of Scans (NS): Varies depending on the sample concentration. For enriched samples, a few hundred to a few thousand scans may be sufficient.
-
Temperature: Set to a constant temperature, typically 298 K.
-
-
Data Processing:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using a known reference (e.g., TMS or the solvent signal).
-
Integrate the signals of interest.
-
Visualizations
References
- 1. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, menthofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Menthofuran-Mediated Depolymerization of Condensed Tannins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of menthofuran in the acid-catalyzed depolymerization (furanolysis) of condensed tannins (proanthocyanidins). This method offers a significant improvement in efficiency and reaction conditions compared to traditional thiolysis or phloroglucinolysis.
Introduction
Condensed tannins are complex polymers of flavan-3-ol units that are widely distributed in the plant kingdom. Their structural characterization is crucial for understanding their biological activities, including their potential as therapeutic agents. A common analytical approach involves the acid-catalyzed cleavage of the interflavan bonds in the presence of a nucleophilic trapping agent. Menthofuran (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran) has been identified as a highly efficient nucleophile for this purpose.
A key study demonstrated that at 30 °C in the presence of 0.1 M HCl, menthofuran can achieve fast and complete depolymerization of procyanidin B2 at a 1:1 molar ratio of reactants.[1][2][3] This is a significant improvement over traditional methods using phloroglucinol or 2-mercaptoethanol, which often require a large excess of the nucleophile and may not proceed to completion.[1][2] For commercial tannin extracts, a menthofuran-to-extract weight ratio of 1:1 provides comparable yields of procyanidin constitutive units to a 10-fold higher molar equivalent of phloroglucinol or a 100-fold higher molar equivalent of 2-mercaptoethanol.
Data Presentation: Comparative Efficiency
The following table summarizes the key quantitative comparisons between menthofuran and other common nucleophiles for the depolymerization of condensed tannins.
| Nucleophile | Molar/Weight Ratio for Equivalent Yield | Reaction Temperature | Key Advantages of Menthofuran |
| Menthofuran | 1 (weight ratio to extract) | 30°C | Fast and complete reaction, low required concentration, milder reaction temperature. |
| Phloroglucinol | 10x molar equivalent to Menthofuran | 50°C | Lower efficiency, requires higher temperatures and a large excess of reagent. |
| 2-Mercaptoethanol | 100x molar equivalent to Menthofuran | 40°C | Significantly lower efficiency, strong odor, requires a very large excess of reagent. |
Experimental Protocols
The following protocols are adapted from the methodologies described by Billerach et al. (2020). All depolymerization experiments should be performed in at least triplicate.
Reagent Preparation
-
Methanol (MeOH): HPLC grade.
-
Hydrochloric Acid (HCl) Stock Solution (e.g., 3 M in MeOH): Prepare by carefully adding the appropriate volume of concentrated aqueous HCl to methanol.
-
Menthofuran Stock Solution (e.g., 1.05 mM in MeOH): Dissolve the required amount of menthofuran in methanol.
-
Procyanidin B2 Stock Solution (e.g., 1.05 mM in MeOH): Due to the typical purity of commercial procyanidin B2 (≥90%), it is recommended to first prepare an approximate concentration and then precisely adjust it to the target concentration by measuring the absorbance at 280 nm with a UHPLC-DAD system and diluting with methanol as needed.
-
Tannin Extract Solution (e.g., 10 g/L in MeOH): Dissolve the commercial tannin extract or plant material extract in methanol.
Protocol 1: Depolymerization of Procyanidin B2 with Menthofuran
This protocol is designed for the analysis of a purified proanthocyanidin dimer.
-
In a 2 mL glass vial, mix equal volumes of the 1.05 mM procyanidin B2 methanolic stock solution and the 1.05 mM menthofuran methanolic stock solution.
-
Add the methanolic HCl stock solution to achieve a final HCl concentration of 0.1 M.
-
Seal the vial immediately.
-
Incubate the reaction mixture at 30°C.
-
At designated time points, withdraw an aliquot.
-
The reaction can be stopped by mixing the aliquot with five volumes of an aqueous solution of sodium acetate (40 mM). For direct analysis without stopping the reaction, centrifuge the aliquot at 3000 x g for 1 minute, filter through a 0.45 µm syringe filter, and directly analyze by UHPLC-DAD-MS.
Protocol 2: Depolymerization of a Commercial Tannin Extract with Menthofuran
This protocol is suitable for the analysis of complex tannin mixtures from commercial extracts or plant materials.
-
Prepare a solution of the tannin extract in methanol (e.g., 10 g/L).
-
Prepare a solution of menthofuran in methanol at the same concentration (e.g., 10 g/L), which corresponds to a 1:1 weight ratio.
-
In a 2 mL glass vial, mix equal volumes of the tannin extract solution and the menthofuran solution.
-
Add the methanolic HCl stock solution to achieve a final HCl concentration of 0.1 M.
-
Seal the vial immediately.
-
Incubate the reaction mixture at 30°C.
-
Withdraw aliquots at various time points, centrifuge at 3000 x g for 1 minute, filter, and analyze by UHPLC-DAD-MS.
Analytical Method: UHPLC-DAD-MS
The analysis of the depolymerization products can be performed using a UHPLC system coupled to a Diode Array Detector (DAD) and a mass spectrometer (MS).
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program for Menthofuran Analysis:
-
0-5 min: 0.1% to 60% B (linear gradient)
-
5-7 min: 60% to 99% B (linear gradient)
-
7-8 min: 99% B (isocratic)
-
8-9 min: 99% to 0.1% B (linear gradient)
-
-
Detection:
-
DAD: Monitor at 280 nm for flavan-3-ols and their adducts.
-
MS: An ion trap mass spectrometer with electrospray ionization (ESI) in positive ion mode is recommended for structural confirmation.
-
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the acid-catalyzed depolymerization of a procyanidin dimer (representing a condensed tannin) in the presence of menthofuran.
Caption: Menthofuran Depolymerization Reaction Pathway.
Experimental Workflow
The diagram below outlines the general workflow for the analysis of condensed tannins using the menthofuran depolymerization method.
Caption: Experimental Workflow for Furanolysis.
References
Troubleshooting & Optimization
Menthofuran-13C2 Experiments: Technical Support Center
Welcome to the technical support center for Menthofuran-13C2 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this stable isotope-labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a stable isotope-labeled form of Menthofuran, a monoterpene found in plants like pennyroyal. The two carbon-13 atoms serve as a tracer, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its primary application is in pharmacokinetic and metabolic studies, particularly for accurately quantifying the formation of Menthofuran from its precursor, pulegone, in biological matrices.
Q2: Why am I observing a low signal or no signal for this compound during my LC-MS/MS analysis?
Several factors could contribute to a low or absent signal for this compound. These can be broadly categorized into issues with the compound itself, sample preparation, or instrument parameters.
-
Compound Integrity: Ensure the standard has not degraded. Menthofuran can be volatile and sensitive to temperature and light.
-
Sample Preparation: Inefficient extraction from the sample matrix (e.g., plasma, urine, or tissue homogenate) can lead to low recovery. The choice of extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction) is critical.
-
Instrument Settings: Suboptimal mass spectrometry settings, such as incorrect precursor/product ion selection (MRM transitions), insufficient ionization, or inappropriate chromatography conditions, can result in poor signal intensity.
Q3: My quantitative results are inconsistent across batches. What could be the cause?
Inconsistent quantification is a common issue that often points to variability in the experimental workflow.
-
Internal Standard Concentration: Double-check the concentration and spiking volume of your this compound working solution. Inaccurate or inconsistent spiking is a primary source of error.
-
Matrix Effects: Variations in the biological matrix between samples can suppress or enhance the ionization of the analyte and internal standard differently, leading to inconsistent results. A thorough validation of the method for matrix effects is recommended.
-
Sample Handling: Ensure uniform sample handling and storage conditions. Freeze-thaw cycles or prolonged exposure to room temperature can lead to degradation of Menthofuran.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Chromatography
Poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) for Menthofuran and its labeled internal standard can compromise the accuracy and precision of quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the analyte and column. Adjust the organic solvent ratio to improve retention and peak shape. |
| Column Contamination | Implement a column wash step between injections. If the problem persists, replace the guard column or the analytical column. |
| Co-eluting Interferences | Modify the gradient profile to improve the separation of Menthofuran from interfering matrix components. |
Issue 2: High Signal Variability for the Internal Standard
The signal intensity of the this compound internal standard should be consistent across all samples (including calibrators and QCs). High variability suggests a problem with sample preparation or injection.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Spiking | Use a calibrated pipette and ensure the internal standard is added to every sample at the same step. Vortex each sample thoroughly after spiking. |
| Precipitation during Extraction | Observe the sample after adding the extraction solvent. If precipitation is not uniform, optimize the protein precipitation solvent and conditions (e.g., temperature, vortex time). |
| Autosampler Injection Issues | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. Run a series of blank injections with the internal standard to check for reproducibility. |
Experimental Protocols
Protocol: Quantification of Menthofuran in Plasma using this compound by LC-MS/MS
This protocol outlines a typical workflow for the quantification of Menthofuran in human plasma.
-
Preparation of Standards:
-
Prepare a stock solution of Menthofuran (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking blank plasma with Menthofuran stock solution to achieve concentrations ranging from 1 to 500 ng/mL.
-
Prepare an internal standard (IS) working solution of this compound at 100 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound) to each tube.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Menthofuran and this compound.
-
Visualizations
Caption: Workflow for Menthofuran quantification using a labeled internal standard.
Caption: Decision tree for troubleshooting low internal standard signal.
Improving Menthofuran-13C2 signal in mass spectrometry
Welcome to the technical support center for Menthofuran-13C2 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal of this compound in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is an isotopically labeled version of Menthofuran, a naturally occurring organic compound found in plants of the Mentha genus. The two carbon-12 atoms in the furan ring are replaced with carbon-13 isotopes. Its primary application is as an internal standard in quantitative mass spectrometry analysis. The mass shift due to the 13C isotopes allows for its clear differentiation from the unlabeled (native) Menthofuran, enabling accurate quantification of the native compound in complex matrices.
Q2: Why am I observing a low signal for this compound?
Several factors can contribute to a low signal for this compound. These can be broadly categorized into issues with sample preparation, instrument parameters, and the chemical properties of the analyte itself. Common causes include:
-
Inappropriate concentration of the internal standard.
-
Degradation of the analyte during sample storage or preparation.
-
Suboptimal ionization efficiency in the mass spectrometer source.
-
Matrix effects from the sample, suppressing the signal.
-
Incorrect instrument settings for fragmentation and detection.
Q3: How can I confirm the stability of this compound in my samples?
To confirm the stability of this compound, you can perform a simple experiment. Prepare a set of quality control (QC) samples at a known concentration in the same matrix as your study samples. Analyze these QC samples at the beginning, middle, and end of your analytical run. A significant decrease in the this compound signal over time may indicate degradation. It is also advisable to prepare fresh and stored samples to compare the signal intensity.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.
Guide 1: Low or No Signal for this compound
This guide will walk you through a step-by-step process to diagnose the cause of a poor signal.
Step 1: Verify Internal Standard Concentration and Integrity
-
Action: Prepare a fresh dilution of your this compound stock solution and analyze it directly.
-
Expected Outcome: A strong, clear signal should be observed. If not, your stock solution may have degraded or been prepared incorrectly.
-
Troubleshooting: If the fresh dilution also shows a low signal, consider obtaining a new stock solution.
Step 2: Optimize Mass Spectrometer Parameters
-
Action: Perform a tuning and calibration of your mass spectrometer. Infuse a solution of this compound directly into the source to optimize parameters such as ionization voltage, gas flows, and collision energy.
-
Expected Outcome: This will ensure the instrument is set to detect this compound with the highest possible sensitivity.
-
Troubleshooting: If optimization does not improve the signal, there may be an issue with the instrument itself. Check for leaks, and ensure the detector is functioning correctly.
Step 3: Evaluate Sample Preparation and Matrix Effects
-
Action: Prepare a sample with a known amount of this compound in a clean solvent and another in your sample matrix. Compare the signal intensities.
-
Expected Outcome: If the signal is significantly lower in the sample matrix, it indicates the presence of matrix effects.
-
Troubleshooting: To mitigate matrix effects, consider further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). You may also need to adjust the dilution of your sample.
Guide 2: High Signal Variability
This guide addresses issues with inconsistent and non-reproducible this compound signals.
Step 1: Check for Injection Precision
-
Action: Perform multiple injections of the same standard solution.
-
Expected Outcome: The peak areas or heights for this compound should be highly consistent, with a relative standard deviation (RSD) typically below 15%.
-
Troubleshooting: High variability can indicate issues with the autosampler, such as air bubbles in the syringe or a partially clogged injection port.
Step 2: Assess Chromatographic Performance
-
Action: Examine the peak shape of this compound.
-
Expected Outcome: The peak should be symmetrical and well-defined.
-
Troubleshooting: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and thus, high variability. This may be caused by a degraded chromatography column or an incompatible mobile phase.
Quantitative Data Summary
The following table summarizes typical parameters for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Note that these are starting points and may require optimization for your specific instrument and application.
| Parameter | Value |
| Gas Chromatography (GC) | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (1 min), then 10 °C/min to 240 °C (5 min) |
| Carrier Gas | Helium at 1 mL/min |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Monitored Ions (m/z) | 152 (M+), 137, 109 |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
-
Stock Solution Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to obtain a stock solution of 1 mg/mL. Store at -20 °C.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase or a suitable solvent to achieve a final concentration appropriate for your assay (e.g., 100 ng/mL). This working solution will be spiked into your samples and calibration standards.
Protocol 2: Sample Preparation with this compound Spiking
-
Sample Collection: Collect your biological or environmental samples according to your study protocol.
-
Homogenization: Homogenize the samples as required.
-
Spiking: Add a precise volume of the this compound working solution to a known volume or weight of your sample. Ensure thorough mixing.
-
Extraction: Perform the extraction of your target analyte (and the spiked internal standard) using a suitable method such as protein precipitation, LLE, or SPE.
-
Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase for analysis.
Visualizations
Menthofuran-13C2 solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Menthofuran-13C2 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of Menthofuran. In this compound, two carbon atoms have been replaced with the heavy isotope, Carbon-13. This labeling does not alter the chemical properties of the molecule but increases its molecular weight.
The most common application for this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The known concentration of the labeled standard allows for precise quantification of the unlabeled Menthofuran in a sample.[1][2] It is also valuable in metabolomic research and drug metabolism and pharmacokinetics (DMPK) studies to trace the metabolic fate of the compound.
2. How should I store this compound?
This compound should be stored under the conditions specified on its certificate of analysis. General recommendations for Menthofuran are to keep the container tightly closed in a dry, cool, and well-ventilated place. To maintain product quality, refrigeration is recommended. It is also a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.
3. What are the known safety hazards of this compound?
-
Combustible liquid.
-
Harmful if swallowed (Acute oral toxicity, Category 4).
-
Causes skin irritation (Category 2).
-
Causes serious eye irritation (Category 2).
-
May be toxic to aquatic organisms.
Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solubility and Solution Preparation
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, data for Menthofuran provides a strong guideline. Menthofuran is generally considered to have low solubility in water and good solubility in organic solvents.
| Solvent | Solubility | Source |
| Water | Insoluble / Practically Insoluble | --INVALID-LINK-- |
| Oils | Soluble | --INVALID-LINK-- |
| Ethanol | Miscible | --INVALID-LINK-- |
| Hexane | Soluble (used for analytical standards) | --INVALID-LINK-- |
| Dichloromethane | Soluble (used for analytical standards) | --INVALID-LINK-- |
| Acetonitrile | Soluble (used for analytical standards) | --INVALID-LINK-- |
| Dimethyl Sulfoxide (DMSO) | Soluble (used for in vitro assays) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of this compound as an Internal Standard for GC-MS Analysis
This protocol describes the preparation of a stock solution and serial dilutions for use as an internal standard in quantitative analysis.
Materials:
-
This compound
-
Hexane (GC grade) or another suitable organic solvent (e.g., Acetonitrile)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh a precise amount of this compound (e.g., 10 mg). b. Quantitatively transfer the weighed compound into a 10 mL volumetric flask. c. Add a small amount of hexane to dissolve the compound. d. Once fully dissolved, fill the flask to the mark with hexane. e. Cap and invert the flask several times to ensure homogeneity. This is your stock solution.
-
Working Standard Preparation: a. Perform serial dilutions of the stock solution to create a series of working standards at desired concentrations. b. For example, to prepare a 10 µg/mL working standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
Spiking into Samples: a. Add a known volume of a this compound working standard to each sample and calibration standard before extraction and analysis. The goal is to have a consistent concentration of the internal standard across all samples.
Protocol 2: Preparation of this compound for In Vitro Assays (e.g., CYP Inhibition)
This protocol outlines the preparation of a stock solution for use in cell-based or enzymatic assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Assay buffer or cell culture medium
Procedure:
-
High-Concentration Stock Solution in DMSO (e.g., 100 mM): a. Based on the molecular weight of this compound, calculate the mass required to prepare a desired volume of a 100 mM stock solution in DMSO. b. Weigh the this compound in a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO. d. Vortex or sonicate until the compound is completely dissolved.
-
Working Solution Preparation: a. Prepare intermediate dilutions of the DMSO stock solution in assay buffer or cell culture medium. b. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the biological system (typically ≤ 0.5%). c. For example, if the final desired concentration of this compound is 100 µM, you could perform a 1:1000 dilution of the 100 mM stock solution into the final assay medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Incorrect solvent choice. | This compound is hydrophobic. Use organic solvents like hexane, acetonitrile, or DMSO. Avoid aqueous solutions for initial stock preparation. Gentle warming or sonication can aid dissolution. |
| Inconsistent analytical results | Inaccurate pipetting; Volatility of the solvent; Degradation of the compound. | Use calibrated pipettes and prepare solutions gravimetrically if high accuracy is needed. Keep vials capped to prevent solvent evaporation. Store stock solutions properly (refrigerated, protected from light) and prepare fresh working solutions. |
| Precipitation in assay medium | Exceeding the solubility limit in the aqueous assay buffer. | The final concentration of the compound in the assay must be below its solubility limit in the aqueous medium. Ensure the final DMSO concentration is low, as high concentrations can also cause precipitation. |
| Safety concerns (skin/eye contact) | Accidental spillage or improper handling. | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Always wear appropriate PPE. |
Visualizations
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Biosynthesis of Menthofuran from (+)-Pulegone in peppermint.
Caption: Menthofuran acts as an inhibitor of the CYP2A6 enzyme.
References
Menthofuran-13C2 Metabolic Labeling Technical Support Center
Welcome to the technical support center for troubleshooting Menthofuran-13C2 metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common issues, and answer frequently asked questions related to the use of this compound.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your this compound metabolic labeling experiments, from experimental setup to data analysis.
Problem: Low or No Incorporation of 13C Label into Metabolites
Possible Causes:
-
Incorrect this compound Concentration: The concentration of the labeled substrate may be too low to detect significant incorporation above the natural 13C abundance.
-
Insufficient Incubation Time: The labeling period may not be long enough for the cells to uptake and metabolize this compound.
-
Low Metabolic Activity of Cells: The cell line being used may have low expression or activity of the necessary cytochrome P450 enzymes (CYPs) to metabolize menthofuran.[1]
-
Poor Cell Health: Cells that are stressed or have low viability will exhibit altered metabolism.
-
Instability of this compound: The compound may degrade in the culture medium over time.
Solutions:
-
Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and the ideal incubation time for your specific cell line.
-
Cell Line Selection: Use a cell line known to have high CYP activity, such as HepG2 cells, or consider using primary hepatocytes. The primary human CYPs involved in menthofuran metabolism are CYP2E1, CYP1A2, and CYP2C19.[1]
-
Ensure Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion to ensure a healthy cell population.
-
Fresh Media Preparation: Prepare fresh labeling media immediately before each experiment.
Problem: High Background Noise in Mass Spectrometry Data
Possible Causes:
-
Contamination: Contamination from solvents, plasticware (e.g., phthalates), or detergents can interfere with the detection of labeled metabolites.
-
Complex Sample Matrix: Biological samples inherently contain a multitude of endogenous compounds that can create a high background.
-
Instrument Contamination: The LC-MS system itself can be a source of background noise if not properly maintained.
Solutions:
-
Use High-Purity Solvents and Reagents: Utilize LC-MS grade solvents and reagents to minimize chemical noise.
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances.
-
System Cleaning: Regularly clean the ion source and other components of the mass spectrometer according to the manufacturer's instructions.
-
Blank Injections: Run blank samples (solvent only) between your experimental samples to monitor for and identify sources of contamination.
Problem: Poor Chromatographic Peak Shape or Resolution
Possible Causes:
-
Inappropriate LC Column: The column chemistry may not be suitable for separating menthofuran and its metabolites.
-
Suboptimal Mobile Phase: The composition and gradient of the mobile phase may not be optimized for the analytes of interest.
-
Sample Overload: Injecting too much sample can lead to peak broadening and poor resolution.
Solutions:
-
Column Selection: A C18 reversed-phase column is often a good starting point for the separation of moderately non-polar compounds like menthofuran and its metabolites.
-
Method Development: Experiment with different mobile phase compositions (e.g., acetonitrile or methanol with water) and gradients to achieve optimal separation. The addition of a small amount of formic acid can improve peak shape for some metabolites.
-
Optimize Injection Volume: Reduce the injection volume to avoid overloading the column.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic labeling?
This compound is a stable isotope-labeled version of menthofuran, where two of the carbon atoms in the molecule are replaced with the heavy isotope, 13C. This labeling allows researchers to trace the metabolic fate of menthofuran in biological systems. By using techniques like mass spectrometry, the 13C-labeled metabolites can be distinguished from their unlabeled, endogenous counterparts, enabling the study of specific metabolic pathways.
Q2: What are the primary metabolic pathways of menthofuran?
Menthofuran is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[2] The main metabolic transformations include:
-
Oxidation of the furan ring: This leads to the formation of reactive intermediates, such as a γ-ketoenal and epoxides.[2][3] These reactive species are believed to be responsible for the hepatotoxicity of menthofuran.
-
Hydroxylation: Monohydroxylation can occur on the furanyl and cyclohexyl groups.
-
Formation of Mintlactones and Hydroxymintlactones: These are further metabolites formed from the initial oxidation products.
-
Glutathione Conjugation: The reactive intermediates can be detoxified by conjugation with glutathione (GSH).
Q3: What are the known toxic effects of menthofuran metabolism?
The metabolic activation of menthofuran leads to the formation of highly reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules, including proteins, leading to the formation of protein adducts. This can result in:
-
Enzyme Inhibition: Menthofuran is a potent mechanism-based inactivator of CYP2A6. Its reactive metabolites have also been shown to decrease the activity of mitochondrial aldehyde dehydrogenase (ALDH2) and ATP synthase complex V.
-
Cellular Stress: The formation of protein adducts can lead to cellular stress and dysfunction.
-
Hepatotoxicity: At high doses, the accumulation of cellular damage can lead to liver cell death (necrosis).
Q4: What are typical starting concentrations for this compound in cell culture experiments?
The optimal concentration will vary depending on the cell line and experimental goals. However, based on in vitro studies with unlabeled menthofuran, a starting concentration range of 1 µM to 100 µM is reasonable for initial optimization experiments. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with labeling experiments.
Q5: How can I confirm that my observed 13C-labeled peaks are true metabolites and not artifacts?
-
Control Samples: Analyze unlabeled control samples (cells treated with vehicle only) to identify endogenous peaks.
-
Isotopic Pattern: True 13C-labeled metabolites will exhibit a characteristic isotopic pattern with a mass shift corresponding to the number of 13C atoms incorporated.
-
MS/MS Fragmentation: The fragmentation pattern of a labeled metabolite in MS/MS should be consistent with its unlabeled counterpart, with mass shifts observed for fragments containing the 13C label.
Quantitative Data Summary
The following tables summarize key quantitative data related to menthofuran's interaction with metabolic enzymes and its cytotoxicity.
Table 1: Inhibition of Human Cytochrome P450 Enzymes by Menthofuran
| CYP Enzyme | Inhibition Constant (K_i) (µM) | Inactivation Rate (k_inact) (min⁻¹) | Reference |
| CYP2A6 | 0.29 ± 0.05 | - | |
| CYP2A13 | 1.24 ± 0.26 | - | |
| CYP2A6 (human liver microsomes) | 2.5 | 0.22 | |
| CYP2A6 (purified expressed) | 0.84 | 0.25 | |
| CYP2E1 | 33 (K_m) | 0.43 (V_max) nmol/min/nmol P450 | |
| CYP1A2 | 57 (K_m) | 0.29 (V_max) nmol/min/nmol P450 | |
| CYP2C19 | 62 (K_m) | 0.26 (V_max) nmol/min/nmol P450 |
Note: K_m and V_max values for CYP2E1, CYP1A2, and CYP2C19 are for the oxidation of menthofuran.
Table 2: Cytotoxicity of Menthofuran in Rat Liver Slices
| Menthofuran Concentration (mM) | Incubation Time (hours) | LDH Leakage (% of Total) |
| 0.1 | 4 | ~10% |
| 0.25 | 4 | ~25% |
| 0.5 | 4 | ~50% |
| 1.0 | 4 | ~75% |
Data is estimated from figures in Khojasteh et al., 2010.
Experimental Protocols
Detailed Methodology for this compound Metabolic Labeling in Cultured Cells
This protocol provides a general framework for a this compound labeling experiment. Optimization of concentrations, incubation times, and cell numbers is recommended for each specific cell line and experimental setup.
1. Cell Culture and Seeding:
-
Culture cells (e.g., HepG2) in appropriate complete growth medium under standard conditions (37°C, 5% CO₂).
-
Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
2. Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Also, prepare a vehicle control medium containing the same final concentration of the solvent.
3. Metabolic Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).
4. Metabolite Extraction:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to each well.
-
Scrape the cells from the bottom of the well and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the tubes at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
5. Sample Analysis by LC-MS/MS:
-
Evaporate the supernatant to dryness using a speed vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Develop an LC method that provides good separation of menthofuran and its expected metabolites.
-
Set up the mass spectrometer to acquire data in both full scan mode (to identify potential labeled metabolites) and targeted MS/MS mode (to confirm the identity and quantify specific metabolites).
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound labeling.
References
- 1. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of menthofuran in rat liver slices and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Menthofuran-13C2 Isotopic Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference when using Menthofuran-13C2 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Menthofuran, a monoterpene found in various essential oils. It is used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of Menthofuran quantification in complex matrices like biological fluids or environmental samples. Since this compound is chemically identical to Menthofuran, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, allowing for reliable correction of variations in sample preparation and instrument response.
Q2: What is isotopic interference and how can it affect my results?
Isotopic interference, or crosstalk, occurs when the signal of the analyte (Menthofuran) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., the presence of ¹³C in unlabeled Menthofuran) and potential isotopic impurities in the this compound standard.
Q3: What are the common signs of isotopic interference in my data?
Common indicators of isotopic interference include:
-
Non-linear calibration curves, especially at the high and low ends of the concentration range.
-
Inaccurate quantification of quality control (QC) samples.
-
The presence of a small peak in the internal standard's extracted ion chromatogram when analyzing a high-concentration sample of the unlabeled analyte.
-
The presence of a small peak in the analyte's extracted ion chromatogram when analyzing a sample containing only the internal standard.
Q4: How can I experimentally confirm isotopic interference?
You can perform a simple experiment to assess the level of isotopic interference:
-
Analyte to Internal Standard Crosstalk: Prepare a sample containing the highest concentration of unlabeled Menthofuran standard without any this compound. Analyze this sample and monitor the MRM transition for this compound. Any signal detected indicates crosstalk from the analyte to the internal standard.
-
Internal Standard to Analyte Crosstalk: Prepare a sample containing only the working concentration of this compound. Analyze this sample and monitor the MRM transition for unlabeled Menthofuran. Any signal detected indicates the presence of unlabeled Menthofuran as an impurity in the internal standard.
Troubleshooting Guide
Issue: Suspected Isotopic Interference Affecting Quantification Accuracy
This guide provides a step-by-step approach to identify, evaluate, and minimize isotopic interference in your LC-MS/MS assay for Menthofuran.
Step 1: Assess the Potential for Interference
-
Action: Review the mass spectral data for Menthofuran. The molecular weight of Menthofuran is 150.22 g/mol . Due to the natural abundance of ¹³C (~1.1%), there will be a small M+1 peak at m/z 151.22 and an even smaller M+2 peak at m/z 152.22. Since this compound has a mass of 152.20 g/mol , the M+2 peak of the native analyte can directly interfere with the internal standard.
-
Action: Check the Certificate of Analysis for your this compound standard for its isotopic purity. A higher isotopic purity will result in a lower contribution to the analyte signal.
Step 2: Optimize Chromatographic Separation
-
Action: While Menthofuran and this compound are expected to co-elute, ensure that your chromatography provides a sharp, symmetrical peak shape. Poor chromatography can exacerbate interference issues. Adjust the gradient profile, mobile phase composition, or consider a different column chemistry if necessary.
Step 3: Refine Mass Spectrometry Parameters
-
Action: Select Multiple Reaction Monitoring (MRM) transitions that minimize overlap. While the precursor ion for this compound is fixed at m/z 153.2 (for [M+H]⁺), careful selection of fragment ions can reduce interference. Based on the known fragmentation of Menthofuran, which often involves a retro-Diels-Alder reaction, a prominent fragment is observed at m/z 108. For this compound, with the labels on the furan ring, the corresponding fragment would be expected at m/z 110.
-
Proposed MRM Transitions (to be optimized):
-
Menthofuran: Precursor [M+H]⁺ m/z 151.2 → Product m/z 108.1
-
This compound: Precursor [M+H]⁺ m/z 153.2 → Product m/z 110.1
-
Step 4: Mathematical Correction
-
Action: If interference cannot be eliminated through analytical method optimization, a mathematical correction can be applied during data processing. This requires determining the percentage of crosstalk from the experiment described in FAQ Q4 and applying a correction factor to the measured peak areas.
Quantitative Data Summary
| Parameter | Menthofuran | This compound | Notes |
| Molecular Formula | C₁₀H₁₄O | C₈¹³C₂H₁₄O | |
| Molecular Weight | 150.22 g/mol | 152.20 g/mol | |
| Precursor Ion [M+H]⁺ (m/z) | 151.2 | 153.2 | These are the theoretical monoisotopic masses and should be confirmed experimentally. |
| Proposed Product Ion (m/z) | 108.1 | 110.1 | Based on common fragmentation patterns. Requires experimental optimization. |
| Isotopic Purity | Not Applicable | >99% (Typical) | Always refer to the Certificate of Analysis from the supplier. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a general guideline for the extraction of Menthofuran from a biological matrix such as plasma and should be optimized for your specific application.
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of plasma sample.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each sample, quality control, and calibration standard (except for the blank).
-
Extraction: Add 500 µL of acetonitrile to each tube.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, then centrifuge at >10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper acetonitrile layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted samples one last time to pellet any remaining particulates before transferring the supernatant to autosampler vials.
Protocol 2: LC-MS/MS Analysis
This is a starting point for method development and will require optimization for your specific instrumentation.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 5% to 95% Mobile Phase B over several minutes should be optimized to ensure good separation and peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Menthofuran: 151.2 → 108.1
-
This compound: 153.2 → 110.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for each transition.
-
Visualizations
Technical Support Center: Menthofuran-13C2 Sample Preparation for GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of Menthofuran using a Menthofuran-13C2 internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Menthofuran analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative analysis by mass spectrometry.[1] Since it is chemically identical to Menthofuran, it co-elutes chromatographically and experiences similar ionization and fragmentation. This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[2][3]
Q2: What are the primary sample preparation techniques for Menthofuran analysis by GC-MS?
A2: The most common techniques for preparing samples for Menthofuran GC-MS analysis are:
-
Direct Liquid Injection: Suitable for liquid samples like essential oils, which can be diluted in an appropriate volatile solvent.[4]
-
Static Headspace (HS): This technique is ideal for analyzing volatile compounds in solid or liquid samples without direct injection of the matrix. The sample is heated in a sealed vial, and the vapor phase is injected, minimizing contamination of the GC system.[4]
-
Solid-Phase Microextraction (SPME): SPME uses a coated fiber to extract and concentrate analytes from a sample's headspace or liquid phase. It is a solvent-free and sensitive technique.
Q3: Can this compound and Menthofuran be separated by gas chromatography?
A3: Generally, isotopically labeled standards like this compound are not intended to be chromatographically separated from the native analyte. Their near-identical chemical properties cause them to co-elute. The distinction between the two is made by the mass spectrometer, which detects the mass difference.
Q4: What is a matrix effect and how does this compound help mitigate it?
A4: The matrix effect is the alteration of the analyte's signal (enhancement or suppression) due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. Because this compound behaves almost identically to Menthofuran within the sample matrix and during analysis, any matrix effects will affect both the analyte and the internal standard proportionally. By using the ratio of the analyte signal to the internal standard signal for quantification, these effects are effectively canceled out.
Experimental Protocols
Direct Liquid Injection Protocol for Essential Oils
This protocol is suitable for the direct analysis of Menthofuran in essential oil samples.
Materials:
-
Menthofuran analytical standard
-
This compound internal standard
-
Volatile solvent (e.g., hexane, ethyl acetate)
-
Autosampler vials with inserts
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Menthofuran in your chosen volatile solvent.
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Internal Standard Spiking:
-
Add a known volume of the this compound stock solution to your essential oil sample to achieve a final concentration of approximately 10 µg/mL. The exact concentration should be optimized based on your instrument's sensitivity and the expected Menthofuran concentration in the sample.
-
-
Sample Dilution:
-
Dilute the spiked essential oil sample with the volatile solvent to bring the expected Menthofuran concentration into the range of your calibration curve. A final concentration of approximately 10 µg/mL for the analyte is a good starting point.
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of Menthofuran (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Spike each calibration standard with the same concentration of this compound as your samples (e.g., 10 µg/mL).
-
-
GC-MS Analysis:
-
Inject 1 µL of each calibration standard and sample into the GC-MS system.
-
Headspace (HS) Sample Preparation Protocol
This protocol is designed for the analysis of Menthofuran in complex matrices like plant material or biological fluids.
Materials:
-
Headspace vials (20 mL) with caps and septa
-
Menthofuran analytical standard
-
This compound internal standard
-
Matrix-matched blank sample (if available)
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of the homogenized solid sample (e.g., 1 gram) or pipette a known volume of the liquid sample into a headspace vial.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound to each sample and calibration vial to achieve a consistent concentration in the headspace.
-
-
Calibration Standards:
-
Prepare calibration standards in a matrix that closely matches your sample, if possible. If a blank matrix is not available, a solvent calibration can be used, but matrix effects should be carefully evaluated.
-
-
Headspace Incubation and Injection:
-
Place the vials in the headspace autosampler.
-
Equilibrate the vials at a specific temperature and time to allow the volatile compounds to partition into the headspace. Typical conditions for terpenes can range from 60°C to 150°C for 15 to 30 minutes.
-
The autosampler will then inject a specific volume of the headspace gas into the GC-MS.
-
GC-MS Instrument Parameters
The following table provides a starting point for GC-MS method development. Optimization will be necessary for your specific instrument and application.
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (or similar non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 50:1 for concentrated samples) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 40°C for 2 min, ramp at 5°C/min to 280°C, hold for 10 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230 °C |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Menthofuran | Quantifier: m/z 108, Qualifiers: m/z 150, 79 |
| This compound | Quantifier: m/z 110, Qualifiers: m/z 152, 81 |
Note: The m/z values for this compound are predicted based on a +2 Da shift from the native compound. It is crucial to confirm these by analyzing a standard of this compound.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; Column contamination. | Use a deactivated liner; Perform inlet maintenance; Trim the first few centimeters of the column. |
| Low Signal/No Peak | Sample concentration too low; Leak in the system; Incorrect MS parameters. | Concentrate the sample; Check for leaks using an electronic leak detector; Verify SIM parameters and tune the MS. |
| Irproducible Results | Inconsistent sample preparation; Variable injection volumes; Matrix effects. | Ensure precise addition of internal standard; Use an autosampler for consistent injections; Confirm co-elution of analyte and internal standard. |
| Co-elution with Matrix Interference | Insufficient chromatographic separation. | Optimize the GC temperature program (slower ramp rate); Select a different GC column with a different stationary phase. |
| Internal Standard Signal Too High/Low | Incorrect spiking concentration. | Adjust the concentration of the this compound to be within a similar order of magnitude as the expected analyte concentration. |
Visualizations
Caption: this compound Sample Preparation Workflow.
Caption: GC-MS Troubleshooting Logic for Menthofuran Analysis.
References
Avoiding degradation of Menthofuran during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Menthofuran during analytical experiments.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Menthofuran, providing potential causes and recommended solutions.
Problem 1: Low or No Detection of Menthofuran
| Potential Cause | Recommended Solution |
| Degradation during Sample Storage | Menthofuran is susceptible to oxidation, especially when exposed to heat, light, and air. Store samples at low temperatures (4°C is recommended) in amber, airtight containers to minimize degradation.[1] For long-term storage, consider flushing the container with an inert gas like nitrogen. |
| Degradation during Sample Preparation | High temperatures and harsh acidic conditions during sample preparation can degrade the furan ring of Menthofuran. If derivatization is necessary, opt for milder methods. The addition of an antioxidant, such as Butylated hydroxytoluene (BHT), to the extraction solvent can help prevent oxidation.[2] |
| Thermal Degradation in the GC Inlet | High inlet temperatures can cause thermal degradation of Menthofuran. Use a deactivated inlet liner and optimize the inlet temperature. Start with a lower temperature (e.g., 200°C) and increase incrementally to find the optimal balance between efficient volatilization and minimal degradation. |
| Active Sites in the GC System | Active sites in the inlet liner, column, or other parts of the GC system can lead to the adsorption or degradation of Menthofuran. Use deactivated liners and columns. Regular maintenance, including cleaning the inlet and trimming the column, is crucial. |
Problem 2: Inconsistent Menthofuran Quantification
| Potential Cause | Recommended Solution |
| Solvent Effects | The choice of solvent can impact the stability of Menthofuran. While polar solvents are often used for extraction, consider exchanging to a less polar solvent like hexane or toluene prior to GC analysis, as they may offer better stability for certain analytes.[3] |
| Improper Calibration | Ensure that calibration standards are freshly prepared and stored under the same conditions as the samples to account for any potential degradation. Use a suitable internal standard for more accurate quantification. |
| Matrix Effects | Complex sample matrices, such as those in essential oils, can interfere with the analysis. Employ appropriate sample cleanup techniques to remove interfering compounds. |
Problem 3: Presence of Unknown Peaks in the Chromatogram
| Potential Cause | Recommended Solution |
| Menthofuran Degradation Products | Thermal degradation in the GC inlet or oxidation during storage and sample preparation can lead to the formation of degradation products. These may appear as additional peaks in the chromatogram. Compare the mass spectra of the unknown peaks with literature data for known Menthofuran degradation products if available. Reducing the inlet temperature and ensuring proper sample handling can help minimize the formation of these artifacts. |
| Contamination | Contamination from the sample matrix, solvents, or the analytical system itself can introduce extraneous peaks. Run a blank analysis (injecting only the solvent) to identify any system-related contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Menthofuran?
A1: The primary degradation pathway for Menthofuran is oxidation.[1] The furan ring is susceptible to oxidation, which can be accelerated by exposure to heat, light, and oxygen. This can lead to the formation of various oxidation products, affecting the accuracy of analytical results.
Q2: What are the ideal storage conditions for samples containing Menthofuran?
A2: To minimize degradation, samples containing Menthofuran should be stored at a low temperature, with 4°C being effective in significantly reducing degradation.[1] It is also recommended to use amber-colored glass containers to protect the sample from light and to ensure the container is well-sealed to limit oxygen exposure.
Q3: What is a suitable starting GC inlet temperature for Menthofuran analysis?
A3: A suitable starting inlet temperature for Menthofuran analysis is around 200-250°C. Published methods for peppermint oil analysis have successfully used an injector temperature of 250°C. However, since Menthofuran can be thermally labile, it is advisable to start with a lower temperature and optimize based on your specific instrumentation and sample matrix to ensure efficient transfer to the column without inducing degradation.
Q4: Can the type of GC inlet liner affect Menthofuran analysis?
A4: Yes, the type of inlet liner can significantly impact the analysis. It is crucial to use a deactivated liner to prevent interactions with active sites that can cause degradation or adsorption of Menthofuran. The presence and type of packing material in the liner (e.g., glass wool) can also influence the vaporization process and the potential for thermal degradation.
Q5: Are there any recommended solvents for Menthofuran analysis?
A5: For sample preparation, especially from essential oils, non-polar solvents like hexane are commonly used for dilution. While various solvents can be used depending on the extraction method, for GC analysis, it is important to choose a solvent that does not react with Menthofuran and provides good chromatographic performance. Some studies suggest that less polar "exchange" solvents may offer better stability for sensitive analytes compared to more polar extraction solvents.
Quantitative Data
The following table provides a summary of recommended storage conditions to minimize Menthofuran degradation based on available literature.
| Storage Temperature (°C) | Container Type | Degradation Rate | Reference |
| 25 ± 2 | Transparent Glass | High (up to 52.45% over 18 months) | |
| 25 ± 2 | Amber Glass | Moderate | |
| 25 ± 2 | Aluminum | Moderate | |
| 4 ± 0.5 | Transparent Glass | Low | |
| 4 ± 0.5 | Amber Glass | Very Low (Recommended) | |
| 4 ± 0.5 | Aluminum | Low |
Experimental Protocols
Protocol 1: Sample Preparation of Essential Oil for GC-MS Analysis
-
Accurately weigh approximately 100 mg of the essential oil into a clean glass vial.
-
Add a suitable volume of a non-polar solvent (e.g., hexane) to achieve a desired concentration (e.g., 1% w/v).
-
To minimize oxidative degradation, consider adding an antioxidant such as BHT to the solvent at a low concentration (e.g., 0.01%).
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
If the sample contains any particulate matter or water, pass it through a small column containing anhydrous sodium sulfate.
-
Transfer an aliquot of the final solution into a GC autosampler vial.
-
Analyze the sample promptly or store it at 4°C in the dark until analysis.
Protocol 2: Recommended GC-MS Parameters for Menthofuran Analysis
The following are example GC-MS parameters that can be used as a starting point for method development. Optimization will be required for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Inlet Liner | Deactivated, with or without deactivated glass wool |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-350 amu |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Visualizations
Caption: Workflow for Menthofuran analysis from sample preparation to data analysis.
Caption: Troubleshooting logic for addressing Menthofuran degradation during analysis.
References
Validation & Comparative
Menthofuran-13C2 in Metabolism Studies: A Comparative Guide to Isotopic Labeling
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is paramount. Isotopic labeling is a powerful technique to trace, identify, and quantify metabolites. This guide provides a comprehensive comparison of Menthofuran-13C2 with other isotopic labeling strategies for use in metabolism studies, supported by established principles and experimental approaches.
Stable isotope labeling, particularly with carbon-13 (¹³C), has become an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] Menthofuran, a monoterpene and a metabolite of pulegone, is known for its potential hepatotoxicity, making the study of its metabolism crucial.[4] The use of isotopically labeled menthofuran allows for precise tracking of its biotransformation. This guide will compare Menthofuran-¹³C₂, a stable isotope-labeled version of menthofuran, with other common isotopic labels, focusing on their application in elucidating metabolic pathways.
Comparison of Isotopic Labels for Menthofuran Metabolism Studies
The choice of isotopic label can significantly impact the quality and interpretation of metabolism data. The following table summarizes the key characteristics of Menthofuran-¹³C₂ compared to other common isotopic labels like deuterium (²H or D) labeling.
| Feature | This compound | Deuterated Menthofuran (Menthofuran-d_n_) |
| Isotopic Stability | High. The ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | Can be lower. Deuterium atoms, particularly at certain positions, may be susceptible to back-exchange with protons in aqueous environments. |
| Kinetic Isotope Effect (KIE) | Negligible. The mass difference between ¹²C and ¹³C is unlikely to alter the rate of metabolic reactions. | Can be significant. The stronger C-D bond compared to a C-H bond can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect. This can alter the metabolic profile. |
| Mass Shift | Clear and predictable mass shift of +2 Da. This facilitates the straightforward identification of the parent compound and its metabolites in mass spectrometry. | Variable mass shift depending on the number and position of deuterium atoms. |
| Chromatographic Behavior | Co-elutes with the unlabeled analyte in liquid chromatography, which is ideal for use as an internal standard for quantification. | May exhibit slight chromatographic separation from the unlabeled analyte due to the isotopic effect, which can complicate quantification. |
| Analytical Detection | Easily detected by mass spectrometry. | Easily detected by mass spectrometry. |
| Cost | Generally more expensive to synthesize. | Generally less expensive to synthesize. |
Experimental Protocols
While specific experimental data for this compound is not extensively published, a general protocol for an in vitro metabolism study using human liver microsomes can be adapted.
Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes
1. Materials:
-
This compound
-
Unlabeled Menthofuran (for comparison)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (a structurally similar compound not present in the reaction mixture)
2. Incubation:
-
Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and the HLM suspension to 37°C.
-
Add the this compound (or unlabeled menthofuran) solution to the master mix to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed HLMs to the mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
3. Sample Preparation:
-
Quench the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard to the collected aliquot.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Develop a mass spectrometry method to monitor the parent compound (this compound) and its potential metabolites. This involves identifying the precursor and product ions for both the labeled and unlabeled compounds.
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Metabolic activation of pulegone to menthofuran and its subsequent metabolism.
Caption: General experimental workflow for an in vitro metabolism study.
Conclusion
The selection of an appropriate isotopic label is a critical decision in the design of drug metabolism studies. While deuterated compounds can be a cost-effective option, they carry the risk of the kinetic isotope effect, which may alter the metabolic profile and complicate data interpretation. Menthofuran-¹³C₂, on the other hand, offers superior isotopic stability and a negligible kinetic isotope effect, making it a more robust tool for accurately tracing the metabolic fate of menthofuran. The clear mass shift and co-elution with the unlabeled analyte simplify metabolite identification and ensure more accurate quantification. For researchers aiming for the highest level of accuracy and confidence in their menthofuran metabolism studies, Menthofuran-¹³C₂ represents the gold standard, despite its potentially higher cost.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope-Assisted Metabolomics for Deciphering Xenobiotic Metabolism in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Menthofuran-13C2 and Deuterium-Labeled Menthofuran for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards in mass spectrometry is the gold standard for achieving this accuracy. This guide provides an objective comparison between two types of isotopically labeled menthofuran: Menthofuran-13C2 and deuterium-labeled menthofuran, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
Menthofuran, a monoterpene found in certain essential oils, is a significant compound of study due to its potential hepatotoxicity as a metabolite of pulegone.[1] Accurate quantification of menthofuran is crucial in toxicology studies, drug metabolism research, and the quality control of essential oils. While this guide focuses on the comparison of carbon-13 and deuterium-labeled menthofuran, it is important to note that the commercial availability and product information for this compound can be ambiguous. One supplier, for instance, has inaccurately described it as a labeled version of menthol.[2] Researchers should therefore exercise due diligence in verifying the identity of any procured standard.
Key Performance Characteristics: ¹³C vs. Deuterium Labeling
The ideal internal standard should behave identically to the analyte of interest during sample preparation, chromatography, and ionization, with the only difference being its mass.[3] This ensures that any sample loss, matrix effects, or variations in instrument response are accurately corrected for. Both carbon-13 and deuterium labeling aim to achieve this, but their fundamental physicochemical properties can lead to performance differences.
-
Chromatographic Co-elution: A critical aspect of an effective internal standard is its ability to co-elute with the unlabeled analyte. Due to the "kinetic isotope effect," deuterium-labeled compounds can sometimes exhibit a slight shift in retention time compared to their non-labeled counterparts.[4][5] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in intermolecular interactions with the chromatographic stationary phase. In contrast, the larger mass of ¹³C has a negligible effect on the physicochemical properties of the molecule, resulting in near-perfect co-elution with the unlabeled analyte.
-
Isotopic Stability: Carbon-13 labels are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange under typical analytical conditions. Deuterium labels, while generally stable, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the labels are on heteroatoms or activated carbon positions. This can lead to a loss of the isotopic label and compromise the accuracy of quantification.
-
Kinetic Isotope Effect: The significant mass difference between hydrogen and deuterium can lead to a kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed at a different rate than those involving a C-H bond. This can potentially influence fragmentation patterns in the mass spectrometer. The smaller relative mass difference between ¹²C and ¹³C results in a negligible kinetic isotope effect.
-
Availability and Cost: Generally, deuterium-labeled standards are more widely available and less expensive to synthesize than their ¹³C-labeled counterparts. However, for new assays, the higher cost of a ¹³C-labeled internal standard can be offset by reduced time spent on method development and validation.
Data Presentation: A Comparative Summary
Table 1: Comparison of Menthofuran-¹³C₂ and Deuterium-Labeled Menthofuran as Internal Standards
| Feature | Menthofuran-¹³C₂ (Anticipated Performance) | Deuterium-Labeled Menthofuran (Observed Performance in Analogs) |
| Chromatographic Co-elution | Expected to co-elute perfectly with unlabeled menthofuran. | May exhibit a slight retention time shift, which can increase with the number of deuterium atoms. |
| Isotopic Stability | High; ¹³C is not prone to exchange. | Generally stable, but can be susceptible to H/D exchange depending on the labeling position and analytical conditions. |
| Kinetic Isotope Effect | Negligible. | Can be significant, potentially affecting reaction rates and mass spectral fragmentation. |
| Availability | Currently ambiguous and likely limited. | More commonly available for a wider range of compounds. |
| Cost | Generally higher due to more complex synthesis. | Typically more cost-effective. |
Experimental Protocols
Below are detailed methodologies for the quantification of menthofuran in different matrices using an isotopically labeled internal standard. These protocols can be adapted for use with either Menthofuran-¹³C₂ or a deuterium-labeled analog.
Protocol 1: Quantification of Menthofuran in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of menthofuran in essential oil samples.
1. Sample Preparation
-
Prepare a stock solution of the menthofuran analytical standard and the isotopically labeled internal standard (e.g., 1 mg/mL in hexane).
-
Create a series of calibration standards by spiking a blank matrix (e.g., a non-menthofuran containing oil) with the analytical standard at various concentrations.
-
Add a fixed concentration of the internal standard to each calibration standard and sample.
-
Accurately weigh approximately 50 mg of the essential oil sample and dilute it with hexane.
-
Add the same fixed concentration of the internal standard to the sample.
2. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Split/splitless, 250°C.
-
Oven Program: Start at 60°C for 2 min, ramp to 180°C at 5°C/min, then to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Menthofuran: m/z 150 (quantifier), 108, 93 (qualifiers).
-
Internal Standard: Monitor the corresponding mass-shifted ions.
-
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.
-
Quantify the amount of menthofuran in the samples using the calibration curve.
Protocol 2: Quantification of Menthofuran in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the analysis of menthofuran in plasma or microsomal incubations.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma or microsomal incubation, add the internal standard solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: Sciex QTRAP 6500 or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Menthofuran: Monitor the transition from the precursor ion to a specific product ion.
-
Internal Standard: Monitor the corresponding mass-shifted MRM transition.
-
3. Data Analysis
-
Construct a calibration curve and quantify the menthofuran concentration as described in the GC-MS protocol.
Mandatory Visualizations
The following diagrams illustrate the metabolic context of menthofuran and a typical experimental workflow for its quantification.
Conclusion and Recommendations
The choice between Menthofuran-¹³C₂ and a deuterium-labeled analog for use as an internal standard has significant implications for analytical performance. Based on established principles, a ¹³C-labeled internal standard is theoretically superior due to its greater isotopic stability and its ability to co-elute with the unlabeled analyte, thereby providing more accurate correction for matrix effects.
For researchers developing highly accurate and robust quantitative assays for menthofuran, a ¹³C-labeled internal standard would be the preferred choice, provided a verified source can be identified. While deuterium-labeled standards are a viable and more cost-effective alternative, it is crucial to thoroughly validate the method to ensure that potential issues such as chromatographic separation and isotopic back-exchange do not compromise the quality of the data. Regardless of the choice of internal standard, rigorous method validation is essential to ensure the reliability of the quantitative results.
References
Menthofuran-13C2 as a Metabolic Tracer: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Menthofuran-13C2 as a potential metabolic tracer, particularly for assessing the activity of specific cytochrome P450 (CYP) enzymes. While not a conventionally used tracer in metabolic flux analysis, its well-defined metabolic pathway presents an opportunity for targeted applications. This document objectively compares the theoretical performance of this compound with established probe substrates for key CYP isoforms, supported by experimental data from existing literature.
Introduction to Menthofuran Metabolism
Menthofuran is a monoterpene and a major metabolite of pulegone, a compound found in pennyroyal oil. Its metabolism is predominantly carried out by cytochrome P450 enzymes in the liver. The primary human liver P450s involved in menthofuran oxidation are CYP2E1, CYP1A2, and CYP2C19.[1] These enzymes convert menthofuran into various downstream metabolites, including 2-hydroxymenthofuran, which can then form mintlactone and isomintlactone.[1] The metabolic activation of menthofuran is also associated with hepatotoxicity, making the study of its metabolic pathways crucial.
By using a stable isotope-labeled version, this compound, researchers can trace its metabolic fate and quantify the activity of the enzymes responsible for its conversion. This opens the door to its use as a specific probe for the activity of CYP2E1, CYP1A2, and CYP2C19.
Menthofuran Metabolic Pathway
The metabolism of menthofuran by cytochrome P450 enzymes is a key area of interest. The following diagram illustrates the initial steps of this pathway.
Comparative Analysis of this compound and Established CYP450 Probes
The validation of a metabolic tracer hinges on its specificity and kinetic properties in relation to the enzyme or pathway of interest. Below is a comparison of menthofuran with established probe substrates for the principal CYP enzymes involved in its metabolism. The data is derived from studies using human liver microsomes or expressed human CYP enzymes.
CYP2E1
| Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Comments |
| Menthofuran | 33 | 0.43 | [1] |
| Chlorzoxazone | - | - | A commonly used probe substrate for CYP2E1. |
| p-Nitrophenol | - | - | Another well-established probe for CYP2E1 activity. |
| Ethanol | - | - | A known substrate and inducer of CYP2E1. |
CYP1A2
| Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Comments |
| Menthofuran | 57 | 0.29 | [1] |
| Phenacetin | ~160 | ~1.58 (pmol/min/mg protein) | A widely used probe substrate for CYP1A2.[2] |
| Caffeine | - | - | A common dietary substrate of CYP1A2. |
CYP2C19
| Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Comments |
| Menthofuran | 62 | 0.26 | |
| (S)-Mephenytoin | - | - | A classic and selective probe for CYP2C19. |
| Omeprazole | - | - | A proton pump inhibitor primarily metabolized by CYP2C19. |
Experimental Protocols
The validation and application of this compound as a metabolic tracer would follow standard protocols for in vitro cytochrome P450 activity assays. A typical workflow is outlined below.
In Vitro CYP450 Activity Assay Using Human Liver Microsomes
This protocol describes a general procedure to determine the kinetic parameters of a test substrate, such as this compound.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (or other test substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other quenching solvent
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound and dilute to various concentrations.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and the this compound solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the microsomal proteins.
-
Transfer the supernatant for analysis.
3. Analytical Procedure:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the 13C-labeled metabolite (e.g., 2-Hydroxythis compound).
-
Construct a standard curve for the metabolite to ensure accurate quantification.
4. Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Discussion and Conclusion
The validation of this compound as a metabolic tracer is contingent on its intended application. Based on its known metabolic profile, it holds promise as a specific probe for the combined activity of CYP2E1, CYP1A2, and CYP2C19, or for studies focused on monoterpene metabolism.
Advantages of this compound as a Potential Tracer:
-
Specificity: Its metabolism is dominated by a small number of CYP isoforms, offering a targeted approach to studying their activity.
-
Stable Isotope Labeling: The use of 13C labeling avoids the safety and disposal issues associated with radioactive isotopes and allows for sensitive and specific detection by mass spectrometry.
-
Relevance to Xenobiotic Metabolism: As a naturally occurring xenobiotic, tracing its metabolism can provide insights into the biotransformation of similar compounds.
Limitations and Considerations:
-
Lack of Established Use: this compound is not a standard metabolic tracer, and therefore, extensive validation and comparative studies are required.
-
Overlapping CYP Activity: Because it is metabolized by multiple CYP isoforms, differentiating the contribution of each enzyme would require the use of specific inhibitors or recombinant enzyme systems.
-
Potential for Toxicity: Menthofuran and its metabolites can be hepatotoxic, which may need to be considered in the experimental design, particularly for in vivo studies.
References
- 1. Metabolism of (R)-(+)-pulegone and (R)-(+)-menthofuran by human liver cytochrome P-450s: evidence for formation of a furan epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Menthofuran Quantification: Cross-Validation of Stable Isotope Dilution Analysis with Conventional Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of menthofuran, selecting the appropriate analytical methodology is critical. This guide provides an objective comparison of a state-of-the-art Stable Isotope Dilution Analysis (SIDA) using Menthofuran-13C2 against conventional Gas Chromatography (GC) methods. The inclusion of supporting experimental data and detailed protocols will assist in making an informed decision based on analytical needs.
Introduction to Menthofuran Analysis
Menthofuran is a monoterpene and a significant component of peppermint oil, known for its distinct aroma. However, its presence and concentration can impact the quality and safety of products. Therefore, robust and reliable analytical methods are essential for its quantification in various matrices, from essential oils to biological samples. Stable Isotope Dilution Analysis (SIDA) coupled with Mass Spectrometry (MS) is considered a gold-standard technique for quantitative analysis due to its high accuracy and precision. This is achieved by using a stable isotope-labeled version of the analyte, such as this compound, as an internal standard. This guide compares the SIDA approach with more conventional methods like Gas Chromatography-Mass Spectrometry (GC-MS) with a standard internal standard and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Data on Analytical Methods
The performance of an analytical method is defined by several key parameters, including linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes these metrics for the different methods of menthofuran analysis.
| Parameter | GC-MS (SIDA with this compound) | GC-MS (with conventional Internal Standard) | GC-FID (with External/Internal Standard) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | 5-10% | < 10% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Limit of Detection (LOD) | 0.1-1 ng/mL | 0.25-5 ng/mL | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 0.3-3 ng/mL | 0.75-15 ng/mL | 3-30 ng/mL |
Note: The values presented are typical performance characteristics for the analysis of terpenes and essential oil components and may vary depending on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
GC-MS with Stable Isotope Dilution Analysis (SIDA) using this compound
This method offers the highest accuracy as the isotopically labeled internal standard (this compound) behaves almost identically to the analyte (menthofuran) during sample preparation, injection, and chromatography, thus correcting for any matrix effects or variations in sample workup.
a. Sample Preparation:
-
Accurately weigh the sample containing menthofuran.
-
Spike the sample with a known amount of this compound solution.
-
Perform extraction of the analytes using an appropriate solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a GC vial for analysis.
b. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 5°C/min, then to 250°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for menthofuran (e.g., m/z 150, 108) and this compound (e.g., m/z 152, 110).
GC-MS with Conventional Internal Standard
This method is a common approach for quantitative analysis, where a compound that is chemically similar to the analyte but not present in the sample is used as the internal standard (e.g., n-tridecane).
a. Sample Preparation:
-
Accurately weigh the sample.
-
Add a known amount of the internal standard solution (e.g., n-tridecane in ethyl acetate).
-
Extract with a suitable solvent.
-
Vortex and centrifuge.
-
Transfer the supernatant to a GC vial.
b. GC-MS Parameters:
-
The GC-MS parameters are generally the same as for the SIDA method. In the MS settings, the characteristic ions for both menthofuran and the chosen internal standard would be monitored.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile organic compounds. It is generally less sensitive and selective than MS but can be very effective for routine analysis.
a. Sample Preparation:
-
Prepare a series of standard solutions of menthofuran at known concentrations.
-
Prepare the sample by dissolving a known amount in a suitable solvent. An internal standard can also be used.
-
Inject the standards and the sample into the GC-FID system.
b. GC-FID Parameters:
-
Column: Similar to GC-MS methods (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Inlet and Detector Temperature: 250°C.
-
Oven Program: Similar to the GC-MS method.
-
Quantification: Based on a calibration curve generated from the standard solutions.
Visualizing the Workflows and Relationships
To better understand the methodologies and their validation, the following diagrams illustrate the experimental workflow for SIDA and the logical relationship for cross-validation.
Caption: Workflow for Menthofuran quantification using GC-MS with Stable Isotope Dilution Analysis.
Caption: Logical diagram for the cross-validation of different analytical methods for Menthofuran analysis.
Conclusion
The choice of an analytical method for menthofuran quantification depends on the specific requirements of the study.
-
GC-MS with SIDA using this compound is the recommended method for applications demanding the highest accuracy and precision, such as in pharmacokinetic studies, clinical trials, or when dealing with complex sample matrices. The use of a stable isotope-labeled internal standard effectively compensates for sample loss and matrix-induced signal suppression or enhancement.
-
Conventional GC-MS offers a good balance of sensitivity, selectivity, and cost, making it suitable for many research and quality control applications.
-
GC-FID is a cost-effective and robust technique ideal for routine quality control where high sample throughput is required and the sample matrix is relatively simple.
Cross-validation of results obtained from a new or reference method (like SIDA) with established conventional methods is a crucial step in method development and validation. This ensures that the analytical data is reliable, reproducible, and fit for its intended purpose. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method for their menthofuran analysis needs.
A Comparative Guide to Menthofuran-13C2 and 14C-Labeled Menthofuran in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling in Menthofuran Research
Menthofuran, a monoterpene found in certain mint species and a metabolite of pulegone, is of significant interest in toxicology due to its potential hepatotoxicity. Understanding its metabolic fate and quantifying its distribution and effects are crucial for risk assessment. Isotopic labeling, using either stable isotopes like Carbon-13 (¹³C) or radioactive isotopes like Carbon-14 (¹⁴C), provides powerful tools for tracing molecules through biological systems.
-
Menthofuran-13C2 , a stable isotope-labeled (SIL) compound, is primarily utilized as an internal standard in quantitative analysis by mass spectrometry (LC-MS/MS). Its use enhances the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.
-
14C-Labeled Menthofuran is a radiolabeled compound used in tracer studies to track the disposition, metabolism, and excretion (ADME) of menthofuran and to quantify its covalent binding to macromolecules, providing insights into mechanisms of toxicity.
Comparison of Key Characteristics
| Feature | This compound (Stable Isotope) | 14C-Labeled Menthofuran (Radioisotope) |
| Primary Application | Internal standard for quantitative LC-MS/MS analysis. | Tracer for in vivo and in vitro metabolism, disposition, and covalent binding studies. |
| Detection Method | Mass Spectrometry (MS) | Scintillation Counting, Autoradiography |
| Key Advantage | Improves accuracy and precision of quantification; non-radioactive. | High sensitivity for detecting low concentrations of parent compound and metabolites. |
| Key Disadvantage | Does not provide information on the overall metabolic fate without a corresponding analytical method for each metabolite. | Radioactive, requiring specialized handling, facilities, and waste disposal procedures. |
| Typical Use Case | Accurate quantification of menthofuran and its known metabolites in biological matrices. | Determining the overall routes and rates of excretion, identifying all metabolites (known and unknown), and quantifying covalent binding to proteins. |
Quantitative Data from Experimental Studies
Direct comparative quantitative data between this compound and 14C-labeled menthofuran studies is not available. The following tables summarize the types of quantitative data typically generated in studies using each labeled compound.
Table 1: Representative Data from 14C-Labeled Menthofuran Studies in Rats
This table is based on findings from toxicological and metabolic studies involving the oral administration of 14C-labeled menthofuran to rats[1][2].
| Parameter | Value/Observation | Reference |
| Dose Administered (Oral) | 60 mg/kg (120 µCi/kg) | [1][2] |
| Biological Matrix Analyzed | Kidney Cytosol | [1] |
| Primary Finding | Radioactivity was associated with kidney cytosol proteins in male but not female rats, suggesting reversible binding to α2u-globulin. | |
| Identified Metabolites in Male Rat Kidney Cytosol | Mintlactones (diastereomeric mintlactone and isomintlactone), 7a-hydroxymintlactone |
Note: Specific quantitative values for metabolite concentrations or percentage of dose recovered in excreta were not detailed in the reviewed abstracts.
Table 2: Expected Performance Data from a Validated LC-MS/MS Method Using this compound as an Internal Standard
This table is a hypothetical representation based on typical validation parameters for LC-MS/MS methods utilizing stable isotope-labeled internal standards for the quantification of small molecules in biological matrices. No specific study using this compound has been identified in the search results.
| Parameter | Expected Performance Metric |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (except at LLOQ, ±20%) |
| Precision (% CV) | < 15% (except at LLOQ, < 20%) |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity, typically in the low ng/mL range. |
| Matrix Effect | Compensated by the co-eluting internal standard. |
| Recovery | Consistent between the analyte and the internal standard. |
Experimental Protocols
Protocol 1: In Vivo Metabolism and Disposition Study Using 14C-Labeled Menthofuran in Rats
This protocol is a generalized representation based on common practices in rodent metabolism studies and specific details found in the literature.
Objective: To determine the distribution, metabolism, and excretion of menthofuran.
Materials:
-
14C-Labeled Menthofuran (e.g., 60 mg/kg, 120 µCi/kg)
-
Male and female Sprague-Dawley or F-344 rats
-
Corn oil (vehicle)
-
Metabolic cages for separate collection of urine and feces
-
Scintillation counter and scintillation fluid
-
Tissue homogenizer
-
Equipment for protein precipitation and extraction (e.g., centrifuge, organic solvents)
-
HPLC with radioactivity detector
-
Mass spectrometer for metabolite identification
Procedure:
-
Dosing: Administer a single oral dose of 14C-labeled menthofuran in corn oil to rats.
-
Sample Collection: House animals in metabolic cages and collect urine and feces at predetermined time points (e.g., 0-8h, 8-24h, 24-48h). Blood samples can be collected via tail vein or cardiac puncture at specified times. At the end of the study, euthanize animals and collect tissues of interest (e.g., liver, kidney).
-
Quantification of Total Radioactivity: Homogenize tissue samples. Aliquots of plasma, urine, feces homogenates, and tissue homogenates are mixed with scintillation fluid and analyzed by a scintillation counter to determine the total radioactivity.
-
Metabolite Profiling: Pool urine and feces samples for each time point. Extract samples using appropriate techniques (e.g., solid-phase extraction, liquid-liquid extraction). Analyze extracts by HPLC with a radioactivity detector to separate and quantify the parent compound and its metabolites.
-
Metabolite Identification: Collect fractions from the HPLC and analyze by mass spectrometry to identify the chemical structure of the metabolites.
-
Covalent Binding Assessment: Precipitate proteins from tissue homogenates (e.g., liver, kidney). Wash the protein pellet extensively to remove non-covalently bound radioactivity. The amount of radioactivity remaining in the protein pellet is quantified by scintillation counting after solubilization.
Protocol 2: Quantitative Analysis of Menthofuran in Plasma Using this compound and LC-MS/MS
This protocol is a standard approach for the bioanalysis of small molecules using a stable isotope-labeled internal standard.
Objective: To accurately quantify the concentration of menthofuran in plasma samples.
Materials:
-
Menthofuran analytical standard
-
This compound (internal standard)
-
Blank plasma (from the same species as the study samples)
-
Acetonitrile or other suitable protein precipitation solvent
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 HPLC column
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples: Prepare a stock solution of menthofuran and this compound in a suitable solvent (e.g., methanol). Serially dilute the menthofuran stock solution to prepare calibration standards and QC samples by spiking into blank plasma.
-
Sample Preparation:
-
To a small volume of plasma sample (e.g., 50 µL), add a fixed amount of this compound solution.
-
Add a protein precipitation solvent (e.g., 200 µL of acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate menthofuran and this compound from endogenous plasma components using a suitable gradient on a C18 column.
-
Detect the parent and product ions for both menthofuran and this compound using Multiple Reaction Monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of menthofuran in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Menthofuran Metabolism and Experimental Workflows
Menthofuran Metabolic Pathway
The following diagram illustrates the major biotransformation pathways of menthofuran in mammals, primarily mediated by cytochrome P450 enzymes.
Caption: Major metabolic pathways of menthofuran.
Experimental Workflow: 14C-Labeled Menthofuran Study
This diagram outlines the typical steps involved in a radiolabeled metabolism study.
Caption: Workflow for a ¹⁴C-menthofuran metabolism study.
Experimental Workflow: LC-MS/MS Quantification with 13C2-Menthofuran
This diagram illustrates the process of quantifying menthofuran using a stable isotope-labeled internal standard.
Caption: Workflow for LC-MS/MS quantification.
Conclusion
Both this compound and 14C-labeled menthofuran are invaluable tools for investigating the pharmacology and toxicology of this monoterpene. The choice between these labeled compounds depends entirely on the research question.
-
For quantitative bioanalysis , where accuracy and precision are paramount for determining the concentration of menthofuran and its known metabolites in biological samples, This compound is the superior choice as an internal standard for LC-MS/MS methods. Its use avoids the complications of radioactivity and provides the most reliable quantitative data for pharmacokinetic and toxicokinetic modeling.
-
For exploratory ADME and mechanistic toxicology studies , where the goal is to understand the complete metabolic fate, identify all potential metabolites, and assess the extent of covalent binding to cellular targets, 14C-labeled menthofuran is the indispensable tool. Its radioactive signal allows for a comprehensive mass balance analysis and the detection of all drug-related material, regardless of chemical structure.
In a comprehensive drug development program, these techniques are often used sequentially. Initial studies with 14C-labeled compounds identify the key metabolites and disposition pathways, which then informs the development of specific and accurate quantitative LC-MS/MS assays using stable isotope-labeled internal standards like this compound for later-stage, quantitative studies.
References
A Comparative Analysis of Menthofuran Metabolites for Researchers and Drug Development Professionals
An in-depth guide to the biotransformation of menthofuran, offering a comparative look at its metabolites, their toxicological significance, and the analytical methods for their detection.
Menthofuran, a monoterpene found in various plants, including pennyroyal, is a well-established hepatotoxin. Its toxicity is not inherent to the parent compound but arises from its metabolic activation by cytochrome P450 (CYP) enzymes into reactive intermediates. Understanding the metabolic fate of menthofuran is crucial for assessing its toxicological risk and for the development of safer pharmaceuticals and consumer products. This guide provides a comparative analysis of the known metabolites of menthofuran, supported by experimental data and detailed methodologies.
Metabolic Landscape of Menthofuran
The biotransformation of menthofuran is a complex process initiated by CYP-mediated oxidation, leading to the formation of several metabolites. The primary metabolic pathway involves the oxidation of the furan ring, generating highly reactive electrophilic intermediates, namely a γ-ketoenal and furan epoxides. These reactive species are considered the main drivers of menthofuran-induced hepatotoxicity through their ability to form covalent adducts with cellular macromolecules.[1][2][3][4]
In addition to these reactive intermediates, further metabolism and detoxification pathways lead to the formation of a variety of other metabolites that have been identified in in vivo and in vitro studies. These include monohydroxylated products, diastereomeric mintlactones and hydroxymintlactones, and glutathione (GSH) conjugates.[1]
A significant point of discussion in the scientific literature has been the role of p-cresol as a metabolite of menthofuran and its contribution to toxicity. While an early study identified p-cresol as a urinary metabolite in rats and proposed it as a contributor to hepatotoxicity, a subsequent, more detailed investigation did not detect p-cresol above background levels in the urine of menthofuran-treated rats. This latter study suggests that the γ-ketoenal and/or furan epoxides are the primary metabolites responsible for the observed liver injury.
Comparative Data on Menthofuran Metabolites
| Metabolite Class | Key Metabolites | Method of Detection | Biological Matrix | Toxicological Significance |
| Reactive Intermediates | γ-Ketoenal (2-Z-(2'-keto-4'-methylcyclohexylidene)propanal), Furan Epoxides | Trapping with semicarbazide or glutathione | Liver Microsomes, Liver Slices | Considered the primary mediators of hepatotoxicity through covalent binding to cellular proteins. |
| Hydroxylated Metabolites | Monohydroxylated menthofurans | GC-MS | Rat Urine, Liver Slices | Generally considered detoxification products, though their specific toxicity has not been extensively studied. |
| Lactones | Mintlactone, Isomintlactone, Hydroxymintlactones | GC-MS | Rat Urine, Liver Slices | Formed from the reactive γ-ketoenal. The genotoxic potential of mintlactone has been investigated, with some conflicting results, suggesting a need for further research. |
| Conjugates | Glutathione (GSH) conjugates | LC-MS/MS | Liver Slices, Bile | Represent a detoxification pathway by scavenging the reactive intermediates. |
| Ring-Cleavage Products | p-Cresol, Benzoic Acid, Geranic Acid, Neronic Acid, etc. | GC-MS | Rat Urine | Their role in toxicity is debated. One key study found p-cresol and benzoic acid in both control and menthofuran-treated rats, suggesting they are not specific, toxic metabolites of menthofuran. |
Signaling and Metabolic Pathways
The metabolic activation of menthofuran is a critical event leading to its toxicity. The following diagram illustrates the major metabolic pathways.
Caption: Major metabolic pathways of menthofuran leading to reactive intermediates and detoxification products.
Experimental Protocols
Accurate identification and quantification of menthofuran metabolites are essential for toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
GC-MS Analysis of Menthofuran and its Non-conjugated Metabolites
This method is suitable for the analysis of volatile and semi-volatile metabolites like hydroxylated menthofurans and mintlactones.
1. Sample Preparation (from Urine):
-
Acidify urine samples with HCl to pH 2-3.
-
Extract the metabolites with an organic solvent such as ethyl acetate or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
2. Derivatization:
-
To improve volatility and thermal stability, metabolites with hydroxyl or carboxyl groups are often derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the dried extract with the silylating agent at 60-70°C for 30 minutes.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless or split injection mode.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at 60°C and ramping up to 280°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
LC-MS/MS Analysis of Glutathione Conjugates
This method is ideal for the analysis of polar and thermally labile glutathione conjugates.
1. Sample Preparation (from Liver Microsomes or Slices):
-
Incubate liver microsomes or slices with menthofuran and a NADPH-generating system.
-
Quench the reaction with a cold organic solvent like acetonitrile or methanol to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is a highly sensitive and selective method for quantifying known GSH conjugates by monitoring specific precursor-to-product ion transitions. Neutral loss scanning for the pyroglutamic acid moiety (129 Da) can be used to screen for unknown GSH conjugates.
Experimental Workflow
The following diagram outlines a general workflow for the comparative analysis of menthofuran metabolites.
Caption: A generalized experimental workflow for the identification, quantification, and toxicological assessment of menthofuran metabolites.
Conclusion
The metabolic activation of menthofuran to a reactive γ-ketoenal and furan epoxides is the key event initiating its hepatotoxicity. While several other metabolites are formed through subsequent detoxification and rearrangement pathways, their direct contribution to the toxic effects appears to be minor compared to the reactive intermediates. The controversy surrounding p-cresol's role highlights the importance of rigorous analytical methods and careful interpretation of metabolic data. For researchers and drug development professionals, a thorough understanding of these metabolic pathways and the application of appropriate analytical techniques are paramount for assessing the safety of compounds containing a furan moiety and for designing safer alternatives. Future research should focus on obtaining more quantitative comparative data for all identified metabolites and further elucidating the specific toxicological properties of the non-reactive metabolites.
References
- 1. The Metabolism and Toxicity of Menthofuran in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive intermediates in the oxidation of menthofuran by cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of menthofuran in rat liver slices and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Menthofuran-13C2: The Gold Standard for Accurate Quantification
In the precise quantification of menthofuran, a key flavor and fragrance component and a potential hepatotoxin, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Menthofuran-13C2, a stable isotope-labeled (SIL) internal standard, with alternative non-isotopically labeled internal standards. The evidence overwhelmingly supports the use of this compound for robust and high-quality analytical data in research, drug development, and quality control settings.
Superior Performance of this compound
This compound stands out as the superior choice for an internal standard in mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its key advantage lies in its near-identical chemical and physical properties to the native menthofuran. This structural similarity ensures that this compound behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thereby providing a more accurate correction for any variations that may occur.[1][2][3][4]
Alternative internal standards, which are typically structurally similar but not isotopically labeled compounds, cannot fully mimic the behavior of menthofuran. This can lead to inaccuracies in quantification due to differential responses to matrix effects, extraction efficiencies, and instrument variability.
Comparative Data Analysis
The following table summarizes the expected performance characteristics when using this compound versus a non-isotopically labeled internal standard for the quantification of menthofuran. The data is based on the well-established principles of isotope dilution mass spectrometry.[5]
| Performance Metric | This compound (SIL IS) | Non-Isotopically Labeled IS | Justification |
| Accuracy | High (typically <5% error) | Moderate to Low | SIL IS co-elutes and experiences identical matrix effects and ionization suppression/enhancement as the analyte, leading to more accurate correction. |
| Precision | High (typically <5% RSD) | Moderate to Low | The identical behavior of the SIL IS minimizes variability introduced during sample processing and analysis. |
| Recovery Correction | Excellent | Partial | SIL IS accurately tracks the analyte through extraction and cleanup steps due to identical physicochemical properties. |
| Matrix Effect Compensation | Excellent | Partial to Poor | As the SIL IS and analyte are chromatographically co-eluted and have the same ionization efficiency, matrix effects are effectively canceled out. |
| Linearity (R²) of Calibration Curve | > 0.999 | > 0.99 | The use of a SIL IS generally results in a more linear and reliable calibration curve. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise ratio due to the reduction of variability allows for lower detection limits. |
Experimental Workflow and Protocols
The use of this compound as an internal standard is seamlessly integrated into standard analytical workflows for menthofuran quantification. A generalized experimental protocol for GC-MS analysis is provided below.
Experimental Protocol: Quantification of Menthofuran in Essential Oil using GC-MS and this compound Internal Standard
1. Materials and Reagents:
-
Menthofuran analytical standard
-
This compound internal standard solution (of known concentration)
-
Hexane (or other suitable solvent)
-
Essential oil sample
-
Anhydrous sodium sulfate
-
GC vials
2. Sample Preparation:
-
Accurately weigh a known amount of the essential oil sample into a volumetric flask.
-
Add a precise volume of the this compound internal standard solution to the flask.
-
Dilute the sample to the final volume with hexane.
-
Vortex the solution to ensure homogeneity.
-
Pass the solution through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 180 °C at 5 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-350
-
Selected Ion Monitoring (SIM) Mode:
-
Menthofuran: m/z 150 (quantifier), 108, 93 (qualifiers)
-
This compound: m/z 152 (quantifier)
-
4. Data Analysis:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of menthofuran and a constant concentration of this compound.
-
Plot the ratio of the peak area of menthofuran to the peak area of this compound against the concentration of menthofuran.
-
Determine the concentration of menthofuran in the sample by calculating the peak area ratio from the sample chromatogram and interpolating the concentration from the calibration curve.
Logical Workflow for Quantification
The following diagram illustrates the logical workflow of using an internal standard for the accurate quantification of menthofuran.
References
Menthofuran-13C2: A Comprehensive Guide to its Application as an Internal Standard in Analytical Chemistry
For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. In the analysis of complex matrices, such as essential oils, food products, and biological samples, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results. This guide provides a detailed comparison of Menthofuran-13C2 with other analytical approaches for the quantification of menthofuran, a naturally occurring organic compound found in various mint species.
This compound is a stable isotope-labeled version of menthofuran, where two carbon atoms have been replaced with the heavier 13C isotope. This subtle change in mass allows it to be distinguished from the naturally occurring menthofuran by mass spectrometry (MS), while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for stable isotope dilution assays (SIDA).
Comparison of Analytical Methods
The use of an appropriate internal standard is crucial for correcting variations in sample preparation and instrument response. The following table compares the performance of this compound as an internal standard with a non-isotopic internal standard (camphor) and analysis without an internal standard. The data presented is a representative compilation based on typical performance characteristics of these methods in GC-MS analysis.
| Parameter | This compound (SIDA) | Camphor (Internal Standard) | No Internal Standard |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | Highly variable, often <80% or >120% |
| Precision (RSD %) | < 5% | < 15% | > 20% |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | Low | Moderate | High |
| Limit of Quantification (LOQ) * | Low | Moderate | High |
| Matrix Effect Compensation | Excellent | Partial | None |
Note: These are typical values and may vary depending on the specific matrix and instrumentation.
Experimental Protocols
Due to the limited availability of published studies detailing the specific use of this compound, the following is a representative experimental protocol for the quantification of menthofuran in peppermint oil using GC-MS and this compound as an internal standard. This protocol is based on established methods for similar analyses.
Protocol 1: Quantification of Menthofuran in Peppermint Oil using this compound and GC-MS
1. Materials and Reagents:
-
Peppermint oil sample
-
Menthofuran analytical standard
-
This compound internal standard solution (concentration to be determined based on expected analyte concentration)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the peppermint oil sample into a 10 mL volumetric flask.
-
Add a known volume of the this compound internal standard solution.
-
Dilute to the mark with hexane.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex the sample and transfer an aliquot to a GC-MS autosampler vial.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Menthofuran (unlabeled): m/z 150 (quantifier), 108, 93 (qualifiers)
-
This compound: m/z 152 (quantifier)
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the menthofuran analytical standard and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards and the samples using the specified GC-MS conditions.
-
Construct a calibration curve by plotting the ratio of the peak area of the menthofuran quantifier ion (m/z 150) to the peak area of the this compound quantifier ion (m/z 152) against the concentration of menthofuran.
-
Determine the concentration of menthofuran in the samples from the calibration curve.
Workflow and Signaling Pathway Diagrams
To visually represent the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Safety Operating Guide
Safe Disposal of Menthofuran-13C2: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Menthofuran-13C2. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound, like its non-labeled counterpart, is classified as a hazardous chemical and requires special handling for disposal.
Hazard and Safety Data Summary
Menthofuran is categorized as a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical waste is not disposed of down the drain or in regular trash.[3][4]
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. If swallowed, rinse mouth and seek medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate protective gloves and clothing. In case of contact, rinse skin with water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Flammable Liquid | Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. |
| Aquatic Toxicity | Toxic to aquatic organisms, may cause long-term adverse effects. | Do not allow to enter drains or waterways. |
Detailed Disposal Protocol
The following step-by-step protocol must be followed for the safe disposal of this compound waste.
1.0 Waste Collection and Segregation
1.1. Designate a Hazardous Waste Container:
- Use a chemically compatible, leak-proof container with a secure screw-on cap. The original container is often the best option.
- Ensure the container is in good condition, free from cracks or deterioration.
1.2. Labeling:
- Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
- If reusing a container, ensure any previous labels are completely defaced or removed.
1.3. Segregation:
- Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents.
- It is best practice to store acids and bases separately, and oxidizing agents away from reducing agents and organic compounds.
2.0 Storage of Chemical Waste
2.1. Designated Storage Area:
- Store the waste container in a designated, well-ventilated hazardous waste accumulation area.
- The storage area should be secure and accessible only to authorized personnel.
2.2. Secondary Containment:
- Place the primary waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.
- The secondary container must be chemically compatible with this compound and have the capacity to hold at least 110% of the volume of the primary container.
2.3. Container Management:
- Keep the waste container securely capped at all times, except when adding waste.
- Do not overfill the container; leave at least one inch of headspace to allow for expansion.
3.0 Disposal of Contaminated Materials
3.1. Solid Waste:
- Absorbent paper, gloves, and other lab supplies contaminated with this compound should be collected in a clear plastic bag, sealed, and labeled as hazardous waste.
3.2. Sharps:
- Pipettes, pipette tips, and any broken glass contaminated with this compound must be placed in a designated sharps container labeled for hazardous chemical waste.
3.3. Empty Containers:
- To be considered non-hazardous, the original this compound container must be triple-rinsed with a suitable solvent.
- The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.
4.0 Arranging for Final Disposal
4.1. Contact Environmental Health & Safety (EH&S):
- Contact your institution's EH&S department or equivalent authority to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste collection requests.
4.2. Regulatory Compliance:
- Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with all local, regional, and national hazardous waste regulations.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Menthofuran-13C2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Menthofuran-13C2 in a laboratory setting. Given the limited availability of specific safety data for this compound, this document incorporates best practices derived from the safety data sheets (SDS) of the parent compound, Menthofuran, to ensure a high level of safety for all personnel.
Hazard Identification and Risk Assessment
Menthofuran is classified as a combustible liquid that is harmful if swallowed and causes skin and eye irritation[1][2][3]. The toxicological properties of Menthofuran have not been fully investigated[4]. Due to the isotopic labeling, this compound is expected to have similar chemical and toxicological properties to Menthofuran. Therefore, it must be handled with appropriate caution.
Key Hazards:
-
Flammability: Combustible liquid[1].
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). A lab coat or chemical-resistant clothing is also necessary. | Prevents direct skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used. | Minimizes the inhalation of vapors that could lead to respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for Menthofuran is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that the work area, preferably a chemical fume hood, is clean and operational.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.
-
Avoid contact with eyes, skin, and clothing.
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition and incompatible materials such as oxidizing agents.
-
For product quality, refrigeration is recommended.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Dispose of this compound as hazardous waste. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
-
Container Disposal: Empty containers may retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks or open flames. Dispose of containers in accordance with local regulations.
Emergency Procedures
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Get medical aid if symptoms occur.
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
